Octyl D-glucopyranoside
Description
The exact mass of the compound this compound is 292.18858861 g/mol and the complexity rating of the compound is 250. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-RQICVUQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042235 | |
| Record name | Octyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41444-50-2, 54549-23-4 | |
| Record name | Octyl glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41444-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl glucoside | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Octyl glucoside | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution of Research on Alkyl Glucosides
The journey of alkyl glucosides from a laboratory curiosity to an industrially significant surfactant class spans over a century. The initial synthesis of an alkyl glucoside was accomplished by Emil Fischer in 1893, who developed a method for their creation that is now widely recognized as "Fischer glycosidation". brillachem.comulprospector.com This process involves an acid-catalyzed reaction between a glycopranose, such as glucose, and an alcohol. brillachem.com Fischer also noted key properties of these compounds, such as their high stability against oxidation and hydrolysis, particularly in alkaline environments, which are valuable characteristics for surfactants. brillachem.com
Despite this early discovery, the first patent application for the use of alkyl glucosides in detergents was not filed in Germany until about 40 years later. e-bookshelf.de It took another four to five decades for industrial research groups to seriously consider these compounds for large-scale production. e-bookshelf.de This later research applied Fischer's methods to hydrophobic fatty alcohols with alkyl chains ranging from eight (octyl) to sixteen (hexadecyl) carbons. e-bookshelf.debrillachem.com
In the late 1970s, Rohm & Haas became the first company to mass-produce octyl/decyl glycosides, followed by BASF and SEPPIC. brillachem.com Initially, the performance of these short-chain versions was considered unsatisfactory for some applications due to poor color quality, limiting their use to industrial and institutional sectors. brillachem.com However, improvements in quality have since broadened their applicability. brillachem.com The 1980s saw a shift towards developing longer-chain alkyl glucosides (C12-C14) for the cosmetics and detergent industries, with companies like Henkel KGaA and Horizon leading the way. brillachem.com A significant milestone was reached in 1992 when Henkel established a production plant in the USA with a capacity of 25,000 tons per annum, followed by a second plant in Germany in 1995, marking a new era in the commercial exploitation of alkyl polyglycosides. e-bookshelf.debrillachem.com
Significance of Octyl D Glucopyranoside As a Model Non Ionic Surfactant in Biochemical and Material Sciences
Octyl D-glucopyranoside, specifically the β-anomer (n-octyl-β-D-glucopyranoside), has emerged as a crucial tool in biochemical and material sciences due to its unique properties. It is considered a mild, non-denaturing detergent, making it highly effective for solubilizing and purifying integral membrane proteins while preserving their native structure and function. wikipedia.orgscbt.comlabmartgh.com This characteristic is paramount for the successful study of these complex proteins. wikipedia.org
Its utility in biochemical research was highlighted by its successful use in the three-dimensional crystallization of membrane proteins like porin and bacteriorhodopsin. brillachem.com This foundational work contributed to the 1988 Nobel Prize in Chemistry awarded to Deisenhofer, Huber, and Michel. brillachem.com The compound's popularity among researchers grew significantly after an improved and more accessible synthesis method was published in 1978. wikipedia.org
Key properties that contribute to its significance include a relatively high critical micelle concentration (CMC) of about 20-25 mM, which allows for its easy removal from protein solutions via dialysis. openbiologyjournal.comsigmaaldrich.comavantiresearch.com The small and uniform micelles it forms, with an average molecular weight of around 8,000 daltons, provide a consistent environment for studying membrane proteins. researchgate.net
In material science, octyl-β-D-glucopyranoside has been used as a templating agent in the synthesis of nanocrystalline materials. cambridge.org For instance, it has been employed in a facile route to synthesize nanocrystalline Barium Titanate (BaTiO3) from a single-source precursor. cambridge.org The presence of the surfactant helps in controlling the growth of nanoparticles, leading to average particle sizes in the range of 20 to 30 nanometers. cambridge.org This is achieved through van der Waals interactions between the amphiphile and the precursor oligomers, which guide the controlled formation of the nanoparticles. cambridge.org
The table below summarizes some of the key physicochemical properties of n-Octyl-β-D-glucopyranoside that are relevant to its application in research.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈O₆ | scbt.comlabmartgh.com |
| Molecular Weight | 292.37 g/mol | labmartgh.comsigmaaldrich.com |
| Critical Micelle Concentration (CMC) | 20-25 mM (at 20-25°C) | sigmaaldrich.com |
| Aggregation Number | 84 | sigmaaldrich.com |
| Micellar Average Molecular Weight | 25,000 | sigmaaldrich.com |
| Form | White to off-white powder | labmartgh.comsigmaaldrich.com |
| Solubility | Highly soluble in water | labmartgh.com |
Overview of Key Research Domains Involving Octyl D Glucopyranoside
Enzymatic Synthesis Pathways of this compound
Enzymatic synthesis provides a green and highly selective alternative to traditional chemical methods for producing this compound. d-nb.info This biocatalytic approach leverages the specificity of enzymes to form the desired glycosidic bond under mild reaction conditions. d-nb.info
β-Glucosidase Catalyzed Transglucosylation Processes
One of the primary enzymatic methods for synthesizing this compound is through transglucosylation catalyzed by β-glucosidases. nih.govsrce.hr This process involves the transfer of a glucose molecule from a donor substrate to an acceptor, in this case, octanol (B41247). nih.gov The reaction proceeds via a glycosyl-enzyme intermediate. This intermediate can then react with a nucleophile. If the nucleophile is water, hydrolysis occurs, releasing glucose. srce.hr However, if an alcohol like octanol acts as the nucleophile, the desired octyl-β-D-glucoside is formed. srce.hr
The choice of glycosyl donor is a critical factor influencing the reaction's efficiency. While direct condensation of glucose and octanol (a reverse hydrolysis reaction) is possible, it is often limited by the low solubility of glucose in the hydrophobic octanol. nih.govsrce.hr To overcome this, activated glucosyl donors such as p-nitrophenyl-β-D-glucopyranoside (pNPG) are often employed. nih.govresearchgate.net The use of pNPG in a transglycosylation reaction has been shown to result in significantly higher yields compared to reverse hydrolysis. srce.hr For instance, in one study, the yield of octyl-β-glucoside from transglycosylation was 3.25 times higher than that from reverse hydrolysis. srce.hr
The source of the β-glucosidase also plays a significant role. Almond β-glucosidase is a commonly used catalyst for this reaction. nih.govsrce.hrcdnsciencepub.comcanada.caresearchgate.net The enzyme's selectivity for the alcohol acceptor over water is a key determinant of the final product yield. d-nb.info
Whole-Cell Biocatalysis Approaches
To enhance the stability and reusability of the enzymatic catalyst, whole-cell biocatalysis has emerged as a promising strategy. d-nb.info This approach utilizes microbial cells that either naturally produce or are engineered to display β-glucosidases on their cell surface. d-nb.infonih.gov This method avoids the costly and time-consuming process of enzyme purification. researchgate.net
Yeast species such as Pichia etchellsii and Pichia pastoris have been successfully used as whole-cell biocatalysts for octyl-β-D-glucopyranoside synthesis. researchgate.netnih.gov For example, Pichia etchellsii cells displaying cell wall-bound β-glucosidase have been used to synthesize octyl-β-D-glucopyranoside via transglucosylation with pNPG as the glucosyl donor, achieving a concentration of 30 mM with a conversion yield of nearly 70%. researchgate.net Similarly, a Pichia pastoris whole-cell biocatalyst displaying Thai rosewood β-glucosidase has demonstrated high reaction efficiency and operational stability, making it a viable candidate for industrial synthesis. nih.gov This system achieved a 51.1% conversion rate in a 2-ml reaction system and was successfully scaled up to a 2-L stirred reactor. nih.gov
The use of whole-cell biocatalysts can also simplify downstream processing as the catalyst can be easily separated from the reaction mixture. d-nb.info Furthermore, these biocatalysts have shown good reusability, maintaining a significant portion of their activity over multiple reaction cycles. nih.gov
Optimization of Enzymatic Reaction Parameters
The yield and rate of enzymatic synthesis of this compound are highly dependent on various reaction parameters. Key factors that require careful optimization include water activity (aw), solvent composition, temperature, and substrate concentration. researchgate.netcanada.ca
Water activity is a critical parameter in non-aqueous enzymatic reactions. researchgate.netcanada.ca While a certain amount of water is essential for enzyme activity, excessive water can favor the competing hydrolysis reaction over the desired transglucosylation. nih.gov Studies have shown that both the rate of synthesis and hydrolysis increase with higher water activity. nih.gov For instance, with almond β-glucosidase, the maximum ratio of synthesis rate to hydrolysis rate was achieved at a water activity of 0.94. researchgate.net
The choice of solvent or co-solvent can also significantly impact the reaction. canada.ca The addition of co-solvents like N,N-dimethylformamide (DMF) has been shown to enhance both the reaction rate and conversion. canada.ca In one study, the product concentration of octyl glucoside increased from 40 mM to 100 mM with the addition of 20% DMF. canada.ca
Temperature and the concentration of the glucosyl donor also influence the reaction, although their effects can be less pronounced than water activity and solvent choice. researchgate.netresearchgate.net For example, in the synthesis using Pichia etchellsii whole cells, the temperature and donor substrate concentration had a minimal effect on the yield. researchgate.net
Table 1: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Effect on Synthesis | Optimal Conditions/Observations | Citation |
|---|---|---|---|
| Water Activity (aw) | Influences the balance between synthesis and hydrolysis. | A favorable interval of 0.33–0.64 was identified for Pichia etchellsii whole-cell catalysis. Higher water activity (up to 0.94) can increase both synthesis and hydrolysis rates with almond β-glucosidase. | researchgate.net |
| Co-solvent | Can enhance reaction rate and conversion. | N,N-dimethylformamide (DMF) at 20% concentration increased product concentration from 40 mM to 100 mM. | canada.ca |
| Glucosyl Donor | The type of donor significantly affects yield. | Transglycosylation with p-nitrophenyl-β-D-glucopyranoside (pNPG) gives higher yields than reverse hydrolysis with glucose. | nih.govsrce.hr |
| Enzyme Source | Determines catalytic efficiency and stability. | Almond β-glucosidase and β-glucosidases from Pichia species are effective catalysts. | researchgate.netcanada.canih.gov |
| Temperature | Can have a minor effect on yield in some systems. | Little effect on yield was observed in Pichia etchellsii catalyzed synthesis. | researchgate.net |
Pathway Engineering for Glucoside Production
Metabolic and pathway engineering in microbial hosts like Escherichia coli and yeast offers a powerful strategy for the de novo biosynthesis of glucosides. researchgate.netfrontiersin.orgresearchgate.netdtu.dk This approach involves the introduction and optimization of heterologous biosynthetic pathways to produce the target compound from simple carbon sources. researchgate.netfrontiersin.org
For the production of octyl glucoside, a synthetic pathway can be engineered in E. coli that includes the O-glycosylation of 1-octanol (B28484) as the final step. researchgate.net A key component of this pathway is a glycosyltransferase (GT) that catalyzes the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the 1-octanol acceptor. researchgate.net The availability of UDP-glucose can be a limiting factor for glucoside productivity. researchgate.net To address this, strategies such as co-expressing sucrose (B13894) synthase (SUS) can be employed to enhance the regeneration of UDP-glucose from sucrose and UDP. researchgate.net
The selection and engineering of the glycosyltransferase itself are also crucial. Researchers have screened various candidate glycosyltransferases for their activity towards specific alcohols. researchgate.net For instance, a glycosyltransferase from Rhizopus delemar was identified and expressed in E. coli for the production of dodecyl glucoside. researchgate.net
Furthermore, engineering the host strain's central metabolism can improve the supply of precursors and energy for the biosynthetic pathway. frontiersin.org This can involve the overexpression of key enzymes in pathways like the shikimate pathway for the production of aromatic glucosides or fine-tuning the expression of genes involved in UDP-glucose synthesis, such as pgm (phosphoglucomutase) and galU (UDP-glucose pyrophosphorylase). frontiersin.orgnih.gov
Chemical Synthesis Routes for this compound
Chemical synthesis provides an alternative, often high-yield, route to this compound. These methods typically involve the reaction of a protected glucose derivative with octanol in the presence of a promoter. google.com
Glycosidation Reactions and Anomeric Control
The core of the chemical synthesis of this compound is the glycosidation reaction, which forms the glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of octanol. A significant challenge in chemical glycosylation is controlling the stereochemistry at the anomeric center to selectively obtain the desired β-anomer. scholaris.ca
The Koenigs-Knorr method is a classical approach for glycosylation. google.comnih.gov This method typically involves the use of a glycosyl halide, such as acetyl bromo sugar, which is activated by a promoter, often a silver salt, to react with the alcohol. google.comnih.gov For example, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can be reacted with octanol in the presence of a promoter to form the octyl glucoside. A subsequent deacetylation step is then required to yield the final product. google.com
To avoid the use of expensive and toxic heavy metal promoters, alternative methods have been developed. One such method utilizes zinc oxide as a catalyst for the reaction between 2,3,4,6-tetra-acetyl bromo-glucose and octanol. google.com This is followed by a deacetylation step using sodium methoxide (B1231860) to give octyl-β-D-glucopyranoside. google.com
The choice of protecting groups on the glucose donor and the reaction conditions can influence the anomeric selectivity of the glycosylation. nih.gov The mechanism often proceeds through an oxocarbenium ion intermediate, which can lead to a mixture of α- and β-anomers if not carefully controlled. scholaris.ca The nature of the counterion in the catalytic complex can also play a role in directing the regioselectivity of reactions on the glucopyranoside ring, such as acetylation. acs.org
Alternative Catalytic Systems in Glucopyranoside Synthesis
Beyond conventional acid catalysis, enzymatic and alternative chemical catalysts have shown promise in the synthesis of this compound.
Enzymatic Synthesis: β-Glucosidases have been effectively utilized as catalysts for the synthesis of octyl-β-D-glucopyranoside. nih.govnih.gov These enzymes, such as the one derived from almonds, can catalyze the transglycosylation reaction in unconventional media, like monophasic octanol systems. nih.govnih.gov The reaction proceeds via a glycosyl-enzyme intermediate that can then react with an alcohol nucleophile, such as octanol, to form the desired octyl-β-D-glucopyranoside. nih.gov The efficiency of this enzymatic synthesis is highly dependent on reaction conditions, particularly water activity. For instance, using almond β-glucosidase, the ratio of synthesis to hydrolysis rate reaches a maximum at a water activity of 0.94, leading to significantly higher yields compared to reverse hydrolysis. nih.gov In one study, yields of 19.45%, 38%, and 36.40% were achieved at water activities of 0.75, 0.84, and 0.94, respectively. nih.gov Whole cells of microorganisms like the thermotolerant yeast Pichia etchellsii, which display cell-wall-bound β-glucosidase, have also been employed as catalysts. nih.gov This approach has achieved a conversion yield of nearly 70% using p-nitrophenyl β-D-glucopyranoside (pNPG) as the glucosyl donor. nih.gov Immobilization of β-glucosidase, for example on polyamine microspheres, can enhance the enzyme's stability and tolerance to solvents, further improving the synthetic yield. tandfonline.com
| Catalytic System | Glycosyl Donor | Acceptor | Key Conditions | Yield | Reference(s) |
| Almond β-Glucosidase | p-Nitrophenyl-β-glucoside | Octanol | Water activity of 0.94 | 36.40% | nih.gov |
| Pichia etchellsii (whole cells) | p-Nitrophenyl β-D-glucopyranoside (pNPG) | Octanol | Favorable water activity (0.33-0.64) | ~70% (conversion) | nih.gov |
| Immobilized β-Glucosidase | Glucose | Octanol | Fed-batch operation | 134 mM (product concentration) | tandfonline.com |
| Zinc Oxide (ZnO) | 2,3,4,6-Tetra-acetyl bromo-glucose | Octanol | - | 65% | google.com |
Synthesis and Characterization of this compound Derivatives
The polyhydroxylated nature of the glucopyranoside core offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with diverse functionalities.
Regioselective Acylation and Esterification of Glucopyranoside Core
The selective acylation and esterification of the primary and secondary hydroxyl groups of this compound are crucial for creating derivatives with specific properties. The outcome of these reactions is highly dependent on the catalyst, acylating agent, and reaction conditions.
One of the most studied catalysts for this transformation is 4-(dimethylamino)pyridine (DMAP). acs.org The regioselectivity of DMAP-catalyzed acetylation is significantly influenced by the counterion of the acetylating agent. acs.org For instance, when using acetyl chloride (AcCl) with DMAP and pyridine (B92270) as a base, the primary 6-acetate is the predominant product, formed in 85% regioselectivity with a total monoacetylated yield of 73%. acs.org In contrast, using acetic anhydride (B1165640) (Ac₂O) under similar conditions with K₂CO₃ as the auxiliary base leads to preferential acetylation of the secondary hydroxyl groups at C-3 and C-4. acs.org
Chiral 4-pyrrolidinopyridine (B150190) (PPY) analogues have also been developed as effective organocatalysts for regioselective acylation. researchgate.net Treatment of octyl β-D-glucopyranoside with isobutyric anhydride in the presence of a specific C2-symmetric chiral PPY catalyst at -50°C resulted in the formation of the 4-O-isobutyryl derivative as the sole product in 98% yield. researchgate.net This demonstrates a remarkable level of control, favoring a secondary hydroxyl group over the more sterically accessible primary hydroxyl group at C-6. researchgate.net
| Catalyst | Acylating Agent | Key Conditions | Major Product(s) | Yield (Monoacylation) | Reference(s) |
| DMAP / Pyridine | Acetyl Chloride (AcCl) | 0 °C | 6-O-acetate (85% of monoesters) | 73% | acs.org |
| DMAP / K₂CO₃ | Acetic Anhydride (Ac₂O) | 0 °C | 3-O- and 4-O-acetates | - | acs.org |
| Chiral PPY analogue | Isobutyric Anhydride | -50 °C, Toluene | 4-O-isobutyrate | 98% | researchgate.net |
| Chiral PPY analogue | Isobutyryl Chloride | Toluene | 6-O-acylate (87% regioselectivity) | 77% | researchgate.net |
Synthesis of Thio-glucopyranoside Analogs
The replacement of the glycosidic oxygen with a sulfur atom yields thio-glucopyranoside analogs, which are often more resistant to enzymatic hydrolysis. The synthesis of n-octyl-β-D-thioglucopyranoside typically starts from D-glucose. wikipedia.org The process involves several key steps:
Peracetylation: D-glucose is first converted to α-D-glucopyranose pentaacetate using acetic anhydride and concentrated sulfuric acid. wikipedia.org
Bromination: The pentaacetate is then reacted with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo glucose). wikipedia.org
Isothiuronium (B1672626) Salt Formation: Acetobromo glucose reacts with thiourea (B124793) in acetone (B3395972) to produce the isothiuronium salt, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-isothiuronium bromide, in a nearly quantitative yield. wikipedia.org
Thiolate Formation and Alkylation: The isothiuronium salt is neutralized and reduced with sodium sulfite (B76179) to form a nucleophilic thiolate anion. This anion then reacts with 1-bromooctane (B94149) to yield n-octyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside. wikipedia.org
Deacetylation: The final step is the removal of the acetyl protecting groups using a base, such as sodium hydroxide (B78521) in methanol, to give the target product, n-octyl-β-D-thioglucopyranoside. wikipedia.org
Preparation of Uronic Acid Derivatives
The selective oxidation of the primary hydroxyl group at the C-6 position of the glucopyranoside ring to a carboxylic acid function yields the corresponding uronic acid derivative, octyl D-glucopyranosiduronic acid. This transformation imparts anionic properties to the surfactant and provides a handle for further derivatization.
A "green" and efficient method for this oxidation utilizes a laccase/TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalytic system with oxygen from the air as the oxidant. lu.se Using laccase from Trametes versicolor and TEMPO, octyl β-D-glucopyranoside can be converted to octyl β-D-glucopyranosiduronic acid. lu.se This chemoenzymatic approach has shown high conversion rates, with nearly quantitative conversion at a 10 mM substrate concentration and 85% conversion at a 60 mM concentration within 24 hours. lu.se Platinum-based catalysts have also been explored for the direct oxidation of sugar nucleotides to their corresponding uronic acids, suggesting another potential route for this transformation. nih.gov
Novel Glycoside Structures with Chelating Functions
The introduction of chelating functionalities onto the this compound scaffold can generate novel surfactants with applications in areas such as metal ion extraction and flotation. nih.govconicet.gov.aru-picardie.fr A common strategy involves using octyl D-glucopyranosiduronic acid as a key intermediate. nih.gov
By coupling the carboxylic acid group of octyl D-glucopyranosiduronic acid with amino acids such as glycine, aspartic acid, or glutamic acid, new surfactants with additional carboxylic acid groups are synthesized. nih.gov These modifications enhance the metal-chelating properties of the surfactant. nih.govu-picardie.fr Furthermore, these amino acid conjugates can be converted into hydroxamic acid derivatives by reaction with hydroxylamine. nih.gov Both the carboxylic acid and hydroxamic acid functionalities are known to be effective metal collectors. conicet.gov.aru-picardie.fr These novel glycoside structures have been successfully used as chelating surfactants for the removal of metal ions like Fe(III) from aqueous solutions. nih.govu-picardie.fr
Critical Micelle Concentration (CMC) and Aggregation Number Determination
The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-assembly of surfactants in solution. For n-octyl-β-D-glucopyranoside (OG), this value typically falls within the range of 20-25 mM at 25°C. thomassci.comsigmaaldrich.commerckmillipore.com This signifies the concentration at which individual monomeric surfactant molecules begin to aggregate into micelles. The aggregation number, which represents the average number of monomers in a single micelle, is consistently reported to be around 84. thomassci.comsigmaaldrich.commerckmillipore.commerckmillipore.comscientificlabs.co.uk
Various experimental techniques are employed to determine the CMC and aggregation number of this compound. These include surface tension measurements, fluorescence spectroscopy, and light scattering techniques. acs.orgnih.govresearchgate.netacs.org For instance, the CMC can be identified by a distinct change in the slope of the surface tension versus concentration curve. nih.gov Fluorescence methods, often utilizing probes like pyrene, can also pinpoint the CMC and provide insights into the micellar environment. acs.org
The aggregation number is often determined using techniques such as static and dynamic light scattering, which provide information on the size and molecular weight of the micelles. acs.orgacs.org Small-angle neutron scattering (SANS) is another powerful tool that can be used to probe the structure and aggregation of these micelles. researchgate.net
Below is an interactive data table summarizing the typical CMC and aggregation number for this compound.
| Parameter | Value | Temperature (°C) |
| Critical Micelle Concentration (CMC) | 20-25 mM | 25 |
| Aggregation Number | 84 | 25 |
Thermodynamic Properties of Micellization
The process of micelle formation is governed by thermodynamic principles, and understanding these properties provides insight into the driving forces behind self-assembly.
The spontaneity of micellization is dictated by the change in Gibbs free energy (ΔG°mic), which is consistently negative for this compound, indicating a spontaneous process. rsc.org The formation of micelles is primarily an entropically driven process. rsc.org This is reflected in the positive values for the standard entropy of micellization (ΔS°mic), which is attributed to the release of ordered water molecules from around the hydrophobic alkyl chains of the monomers as they aggregate into the micelle core. rsc.org
The standard Gibbs free energy of micellization can be calculated from the CMC value. nih.govresearchgate.net Thermodynamic parameters can be determined through techniques like high-sensitivity titration calorimetry. amazonaws.com
The following table presents a summary of the thermodynamic properties of micellization for this compound.
| Thermodynamic Parameter | Sign/Value | Driving Force |
| Gibbs Free Energy (ΔG°mic) | Negative | Spontaneous Process |
| Enthalpy (ΔH°mic) | Positive | Endothermic |
| Entropy (ΔS°mic) | Positive | Entropically Favored |
Temperature and the presence of electrolytes (ionic strength) can significantly influence the micellization behavior of non-ionic surfactants like this compound.
For many non-ionic detergents, the CMC shows a substantial increase with rising temperature. unc.edu This is often attributed to a decrease in the hydration of the head group at higher temperatures. unc.edu In contrast, the CMC of ionic detergents is less affected by temperature changes. unc.edu
The addition of salts (increasing ionic strength) generally has a minimal effect on the CMC of non-ionic surfactants. unc.edu However, in the case of ionic detergents, increasing the concentration of counter-ions leads to a reduction in the CMC and an increase in micellar size due to the neutralization of charges on the head groups. unc.edu Studies on the related compound n-octyl-β-d-thioglucopyranoside have shown that increasing NaCl concentration can induce micellar growth. acs.org While the direct effect on this compound is not extensively detailed in the provided results, the general principles for non-ionic surfactants suggest a lesser impact of ionic strength compared to their ionic counterparts.
Micellar Structure and Growth in Aqueous Solutions
The micelles formed by this compound in aqueous solutions are not static entities and can undergo structural transitions depending on the conditions.
At concentrations close to the CMC, this compound typically forms small, uniform, and generally spherical or ellipsoidal micelles. sigmaaldrich.comariel.ac.il However, under certain conditions, such as an increase in surfactant concentration or the presence of additives, these spherical micelles can grow and transition into larger, rod-like or thread-like structures. ariel.ac.ilnih.gov This sphere-to-rod transition is a common phenomenon for many surfactants. nih.gov
Cryogenic transmission electron microscopy (cryo-TEM) has been utilized to visualize these structural transformations. For this compound, the formation of condensed thread-like aggregates has been observed under specific experimental conditions. ariel.ac.il This transition is influenced by factors that alter the packing of the surfactant molecules within the micelle. nih.gov
The hydration of both the monomeric and micellar forms of this compound plays a crucial role in its solution behavior. The hydrophilic glucose headgroup interacts strongly with water molecules through hydrogen bonding. mdpi.com
The process of micellization involves a significant change in hydration. Water molecules that are ordered around the hydrophobic alkyl chains of the monomers are released into the bulk solvent as the monomers aggregate. rsc.org This release of water molecules is a key contributor to the positive entropy change that drives micellization. rsc.org
The surface of the micelle remains hydrated, with the glucose headgroups exposed to the aqueous environment. researchgate.net Experimental techniques such as density and speed of sound measurements can be used to determine the hydration numbers of both the monomers and the micelles. acs.org These studies provide valuable information on the solute-solvent interactions that govern the self-assembly process. acs.org
Mixed Micellization of this compound with Other Surfactants
The formation of mixed micelles between n-octyl-β-D-glucopyranoside (OGP) and other surfactants has been a subject of significant research, particularly with cationic and other nonionic surfactants. These studies provide insights into the synergistic or antagonistic interactions that can occur, influencing properties such as the critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization.
When OGP, a nonionic surfactant, is mixed with cationic surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) or tetradecyltrimethylammonium bromide (C14TAB), the interactions are complex. acs.orgnih.gov The mixed systems have been analyzed using techniques such as conductivity, speed of sound, density, and fluorescence spectroscopy. acs.orgnih.gov These studies allow for the determination of total and partial critical micellar concentrations, aggregation numbers, and other thermodynamic properties. acs.orgnih.gov For instance, in a mixed system of OGP and DTAB in aqueous solution, the monomeric and micellar phases of the mixed aggregates have been thoroughly analyzed to understand the changes in thermodynamic properties due to the mixed aggregation process. acs.org Similarly, research on OGP and C14TAB mixtures has focused on determining parameters like total and partial aggregation numbers and hydration numbers to characterize the mixed micelles. nih.govacs.org
The interaction of OGP with other nonionic surfactants, such as the biosurfactant rhamnolipid (RL), has also been investigated. daneshyari.com Studies on the surface and volumetric properties of OGP and rhamnolipid mixtures involved measuring the surface tension of aqueous solutions at constant concentrations of one of the surfactants. daneshyari.com The results were analyzed to understand the adsorption at the water-air interface and the micellization behavior of OGP in the presence of rhamnolipid and vice versa. daneshyari.com
The behavior of related alkyl glucoside surfactants in mixed systems can also offer comparative insights. For example, studies on mixed micelles of n-octyl-β-D-thioglucoside (OTG) and octaethylene-glycol monododecyl ether (C12E8) found that the mixed system behaved ideally, with the micellization process being predominantly controlled by the ethoxylated surfactant. nih.gov
Below is a table summarizing the findings from studies on the mixed micellization of this compound with other surfactants.
| Surfactant Mixture | Key Findings | Techniques Used |
| n-octyl-β-D-glucopyranoside (OGP) and Dodecyltrimethylammonium Bromide (DTAB) | The study explored the micellization behavior of this nonionic-cationic surfactant system, providing insights into its properties and applications in biochemical processes. acs.orgsigmaaldrich.com | Conductivity, Speed of Sound, Density, Fluorescence Spectroscopy acs.org |
| n-octyl-β-D-glucopyranoside (OGP) and Tetradecyltrimethylammonium Bromide (C14TAB) | The mixed aggregation process was analyzed to determine total and partial critical micellar concentrations, aggregation numbers, and changes in thermodynamic properties. nih.govacs.org | Speed of Sound, Density, Conductivity, Fluorescence Spectroscopy nih.gov |
| n-octyl-β-D-glucopyranoside (OGP) and Rhamnolipid (RL) | The study focused on the adsorption at the water-air interface and micellization of OGP in the presence of RL, analyzing the Gibbs surface excess. daneshyari.com | Surface Tension Measurements daneshyari.com |
Interfacial Behavior and Surface Activity
The interfacial behavior and surface activity of this compound are crucial for its applications. These properties determine how the surfactant molecules arrange themselves at interfaces, such as the air-liquid or solid-liquid interface, and how effectively they reduce surface tension.
Adsorption at Air-Liquid Interfaces
The adsorption of n-octyl-β-D-glucopyranoside at the air-liquid interface is a key aspect of its surface activity. acs.org This behavior can be significantly influenced by the purity of the surfactant and the presence of other substances in the solution.
Research comparing pure n-octyl-β-D-glucopyranoside with a technical mixture (containing octyl glucopyranosides with varying numbers of glucose units) revealed differences in their interfacial behavior. researchgate.netacs.org The technical mixture was found to be more effective at generating long-range electrostatic forces, while the pure n-octyl-β-D-glucopyranoside was more efficient in forming stable Newton black films. acs.org Surface tension measurements are a primary method for studying the adsorption behavior at the air-liquid interface. acs.org
The addition of co-solvents or electrolytes can also alter the adsorption properties. For example, the effect of ethylene (B1197577) glycol on the interfacial adsorption of the related compound n-octyl-β-D-thioglucopyranoside (OTG) has been studied through surface tension measurements. mdpi.comnih.gov Similarly, the presence of sodium chloride (NaCl) has been shown to affect the adsorption behavior of OTG at the air-liquid interface. nih.gov
The following table presents data on the surface properties of this compound.
| Property | Value/Observation | Conditions |
| Critical Micelle Concentration (CMC) | 20-25 mM | In aqueous solution sigmaaldrich.com |
| Aggregation Number | 84 | In aqueous solution sigmaaldrich.com |
| Adsorption Behavior | Pure OGP is more efficient in generating stable Newton black films compared to technical mixtures. acs.org | Air-liquid interface acs.org |
| Interfacial Forces | Adsorption of pure OGP did not generate any long-range electrostatic double-layer force. acs.org | Between hydrophobic solid surfaces acs.org |
Wetting Properties of this compound Solutions
The wetting properties of this compound solutions are essential for applications where the modification of solid surface properties is required. nih.gov The ability of a surfactant solution to wet a solid surface is determined by the balance of interfacial tensions between the solid, liquid, and air.
The wetting behavior of aqueous solutions of n-octyl-β-D-glucopyranoside has been studied on various surfaces, including low-energy surfaces like polytetrafluoroethylene (PTFE). nih.govresearchgate.net These studies often involve measuring the contact angle of the surfactant solution on the solid surface. researchgate.net Based on the contact angle measurements, it is possible to calculate parameters such as the critical surface tension of wetting and the work of adhesion of the solution to the solid surface. researchgate.net
The effectiveness of OGP as a wetting agent can also be compared to that of other surfactants or technical mixtures. For instance, it was found that a technical mixture of octyl glucopyranosides was a better wetting agent for hydrophobic surfaces than pure n-octyl-β-D-glucopyranoside, as indicated by a lower contact angle and higher wetting tension. researchgate.netacs.org The orientation and adsorption of surfactant molecules at the solid-water interface are responsible for the changes in the solid surface properties and its wettability. nih.gov
The table below summarizes the wetting properties of this compound solutions.
| Solid Surface | Observation | Measurement |
| Polytetrafluoroethylene (PTFE) | The contact angle of aqueous solutions of OGP was measured to determine the critical surface tension of wetting and adhesion work. researchgate.net | Contact Angle Measurement researchgate.net |
| Hydrophobic Surfaces | A technical mixture of octyl glucopyranosides was found to be a better wetting agent than pure n-octyl-β-D-glucopyranoside. acs.org | Lower contact angle and higher wetting tension for the technical mixture acs.org |
| Various Solids (PTFE, PE, PMMA, Polyamide, Quartz) | The adsorption and wetting properties of OGP were considered, highlighting the role of surfactant orientation at the solid-liquid interface in modifying wettability. nih.gov | Contact Angle and Surface Tension nih.gov |
Interactions of Octyl D Glucopyranoside with Biological Systems
Solubilization of Biological Membranes and Membrane Proteins
The primary application of Octyl D-glucopyranoside in biological research is the solubilization of cellular membranes to extract and purify integral membrane proteins. abcam.comwikipedia.orgmpbio.com Its effectiveness stems from its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic octyl tail. This structure allows it to integrate into the lipid bilayer, ultimately leading to the disintegration of the membrane structure and the formation of mixed micelles containing lipids, proteins, and detergent molecules.
The solubilization of a lipid bilayer by this compound is a multi-stage process that is dependent on the detergent's concentration.
Partitioning of Monomers: At concentrations below its critical micelle concentration (CMC), which is approximately 20-25 mM, individual this compound molecules (monomers) insert themselves into the lipid bilayer. sigmaaldrich.comacs.orgnih.gov This initial insertion causes a disorganization of the lipid packing. nih.gov
Membrane Saturation: As the concentration of the detergent increases, more monomers partition into the bilayer, leading to the saturation of the membrane. acs.org
Mixed Micelle Formation and Solubilization: Once the membrane is saturated and the concentration of this compound surpasses its CMC, the detergent begins to form micelles. These micelles then incorporate lipids and membrane proteins from the bilayer, forming mixed micelles. acs.org This process continues until the entire membrane is solubilized into these mixed micelles.
Atomic force microscopy studies have shown that at concentrations above the CMC, this compound can cause the complete and immediate desorption of a supported lipid bilayer. nih.gov
The effectiveness and selectivity of membrane protein solubilization by this compound are influenced by several factors:
Detergent Concentration: The concentration of this compound is a critical factor. Effective solubilization of membrane proteins typically occurs at concentrations above the CMC. nih.gov For instance, membrane proteins of Escherichia coli were effectively solubilized with this detergent at concentrations between 25-35 mM. nih.gov
Lipid Composition of the Membrane: The specific lipids present in the biological membrane can affect how the detergent interacts with it.
Temperature: Temperature can influence the fluidity of the lipid bilayer and the thermodynamics of detergent partitioning into the membrane.
Ionic Strength and pH: The ionic strength and pH of the buffer solution can impact both the stability of the membrane proteins and the behavior of the detergent.
The choice of detergent and the optimization of these conditions are crucial for achieving high yields of solubilized protein while maintaining its structural integrity and function.
A significant advantage of this compound is its characteristically "mild" nature, which often allows for the solubilization of membrane proteins while preserving their native three-dimensional structure and biological activity. serva.de This is a critical requirement for subsequent functional and structural analyses.
The non-ionic character of this compound prevents the harsh denaturation that can be caused by ionic detergents. biosynth.com It has been successfully used to solubilize a variety of functional proteins, including receptors and membrane-bound enzymes, while maintaining their activity. serva.de For example, it has been used in the solubilization of the thylakoid membrane of higher plants while preserving the energy transfer from chlorophyll (B73375) b to chlorophyll a. serva.de
| Property | Value |
| Critical Micelle Concentration (CMC) | 20-25 mM |
| Aggregation Number | 84 |
| Micelle Molecular Weight | ~25 kDa |
This table summarizes key physicochemical properties of this compound that are relevant to its function in solubilizing biological membranes.
Reconstitution of Membrane Proteins into Lipid Bilayers
Following solubilization and purification, it is often necessary to re-insert membrane proteins into an artificial lipid bilayer that mimics their native environment. This process, known as reconstitution, is essential for studying the function and structure of the protein in a more controlled setting. This compound is frequently used in these reconstitution protocols due to its high CMC, which allows for its easy removal by methods such as dialysis or gel filtration. sigmaaldrich.comserva.de
The general procedure for reconstitution involves mixing the purified, detergent-solubilized membrane protein with phospholipids (B1166683) that have also been solubilized with a detergent. mdpi.comresearchgate.net The slow removal of the detergent then leads to the spontaneous formation of proteoliposomes, which are lipid vesicles containing the reconstituted membrane protein. mdpi.com
This compound has been successfully employed in the functional reconstitution of various membrane proteins, including receptors and ion channels. serva.de This allows for the detailed investigation of their biological activities in a defined lipid environment.
For instance, the human neutrophil N-formyl peptide receptor and GTP binding proteins have been reconstituted into phospholipid vesicles using this detergent, allowing for the characterization of their function. serva.de Similarly, it has been instrumental in the reconstitution of ion channel complexes, enabling the study of their ion transport properties across the artificial membrane. serva.denih.gov
This compound is also a valuable tool for the preparation of lipid vesicles, also known as liposomes. sigmaaldrich.comagscientific.com These are spherical vesicles composed of one or more lipid bilayers, which can be used as a model system for biological membranes.
Interactions with Lipids and Lipid Bilayers
This compound (OG), a nonionic detergent, is widely utilized in biochemical and biophysical studies for its ability to interact with and solubilize lipid membranes. Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, drives its insertion into and perturbation of lipid bilayers.
The transfer of this compound from an aqueous phase into lipid bilayers is a thermodynamically characterized process. Studies using high-sensitivity isothermal titration calorimetry (ITC) have provided detailed insights into this partitioning equilibrium. For lipid bilayers composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the partitioning can be described by a surface partition equilibrium. nih.gov
Key thermodynamic parameters for the partitioning of this compound into POPC bilayers are summarized in the table below.
| Thermodynamic Parameter | Value | Notes |
| Partition Coefficient (K) | 120 ± 10 M⁻¹ | For POPC bilayers. Decreases to approximately 100 M⁻¹ in the presence of negatively charged lipids or cholesterol. nih.gov |
| Molar Binding Enthalpy (ΔH°D) | 1.3 ± 0.15 kcal/mol | For POPC bilayers. Increases by about 50% for large vesicles and by 75% for membranes containing 50 mol% cholesterol. nih.gov |
| Free Energy of Binding (ΔG°D) | -5.2 kcal/mol | For POPC bilayers. nih.gov |
| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ | Indicates the temperature dependence of the heat of transfer. nih.gov |
The near-zero molar binding enthalpy and the large heat capacity are characteristic of a hydrophobically driven binding equilibrium. nih.gov The partition coefficient is notably independent of membrane curvature but is influenced by the lipid composition, decreasing in the presence of cholesterol or negatively charged lipids. nih.gov In contrast, the partition enthalpy shows a more significant variation with changes in vesicle size and cholesterol content. nih.gov
The incorporation of this compound into lipid bilayers induces significant structural perturbations, primarily within the hydrophobic core of the membrane. Solid-state ²H-NMR spectroscopy studies have revealed that the addition of this detergent has almost no influence on the lipid headgroup region, even at concentrations approaching those that cause bilayer disruption. nih.gov This suggests that the headgroup region is a particularly stable structural element of the lipid membrane. nih.gov
Conversely, the fluctuations of the fatty acyl chain segments located in the inner part of the bilayer increase substantially with rising concentrations of this compound. nih.gov This disordering effect is distinct from that of some other nonionic detergents, such as octaethyleneglycol mono-n-dodecylether (C₁₂E₈), which tends to cause a more generalized disordering at all levels of the lipid bilayer. nih.gov
Atomic force microscopy (AFM) has provided real-time visualization of the effects of this compound on supported lipid bilayers. Below its critical micelle concentration (CMC), it does not solubilize the bilayer but can induce a disorganization of the molecular packing in gel-phase domains, causing them to dissolve into the surrounding fluid matrix. nih.gov At concentrations above the CMC, the detergent leads to the complete and immediate desorption of the entire bilayer. nih.gov Interestingly, this is often followed by a redeposition of lipid patches that can eventually fuse to reform a continuous bilayer, highlighting the complex dynamics of detergent-lipid interactions. nih.gov
This compound is a widely used detergent for the solubilization and purification of integral membrane proteins. wikipedia.orgsigmaaldrich.com Its effectiveness stems from its ability to disrupt the native lipid bilayer and replace the lipid environment surrounding the protein with a detergent micelle. This process inherently modulates protein-lipid interactions.
The mechanism of action involves the partitioning of detergent monomers into the lipid bilayer. As the concentration of this compound in the membrane increases, it weakens the lipid-lipid and protein-lipid interactions that maintain the structural integrity of the membrane. The hydrophobic tails of the detergent molecules interact with the hydrophobic transmembrane domains of the proteins, effectively shielding them from the aqueous environment. sigmaaldrich.com Simultaneously, the hydrophilic glucose headgroups of the detergent molecules interface with the solvent. This leads to the formation of protein-detergent-lipid mixed micelles and eventually, as the lipid is further displaced, protein-detergent micelles.
By replacing the native lipid annulus with a detergent shell, this compound disrupts the specific interactions that may occur between a protein and particular lipid species in the biological membrane. While this is a necessary step for the extraction and purification of membrane proteins, it is important to recognize that it alters the native conformational and functional state of the protein, which is often influenced by its surrounding lipid environment.
Modulation of Cellular Structures and Processes
The effect of this compound on cell lysis, particularly in the context of ultrasonic cavitation, has been the subject of investigation with some conflicting findings. One area of study has been its potential to inhibit cavitation-induced cell lysis. It was reported that the addition of approximately 2 mM this compound could completely prevent the lysis of HL-60 cells exposed to 1.057 MHz ultrasound, with the proposed mechanism being the quenching of free-radical effects generated by cavitation.
However, other research using a different experimental setup (a 60 rpm rotating-tube exposure apparatus with 2.3 MHz ultrasound) found that this compound generally had little influence on cavitation-induced cell lysis. nih.gov In this latter study, any observed decreases or increases in cell lysis with the addition of the detergent were found to correlate with corresponding changes in cavitation activity. nih.gov This suggests that the observed effects on cell lysis could be explained by variations in the mechanical effects of cavitation rather than a significant role for free-radical quenching. nih.gov For instance, at a 0.5 MPa exposure, 1 mM this compound led to a slight increase in both cavitation and cell lysis, while at 5 mM, cavitation decreased. nih.gov
The table below summarizes the contrasting findings on the effect of this compound on ultrasonic cavitation-induced cell lysis.
| Study Focus | Key Finding | Proposed Mechanism |
| Vertical Beam Exposure System | Complete inhibition of cell lysis at ~2 mM. | Quenching of critical free-radical effects. |
| Rotating-Tube Exposure Apparatus | Little overall influence on cell lysis. | Changes in cell lysis are attributed to variations in the mechanical effects of cavitation. nih.gov |
These divergent results underscore the complexity of the mechanisms of ultrasonic cell lysis and the potential for experimental conditions to influence the observed effects of chemical additives like this compound.
This compound can modify the surface properties of microorganisms, which in turn affects their adhesion to surfaces and the formation of biofilms. Research has shown that this nonionic surfactant can effectively inhibit the adhesion of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa to both conventional and silicone-hydrogel contact lenses. nih.gov
The mechanism behind this inhibition is linked to the ability of this compound to lower the hydrophobicity of the surfaces it treats. nih.gov By adsorbing to a surface, the detergent alters its physicochemical properties, making it less favorable for bacterial attachment. This effect was found to be more pronounced than that of the natural surfactant sodium cholate (B1235396) and even surpassed the performance of a multipurpose lens care solution in preventing microbial adhesion. nih.gov
The ability of this compound to reduce surface hydrophobicity makes it a promising candidate as a conditioning agent to prevent the microbial colonization of medical devices like contact lenses. wikipedia.orgnih.gov By modifying the interface between the material and the biological environment, it can interfere with the initial steps of biofilm formation, which is a critical factor in many device-related infections.
Impact on Cell Inner Membrane Permeability
This compound is a non-ionic detergent widely utilized in biochemical research for its ability to solubilize membrane-bound proteins and permeabilize cell membranes. abcam.comsigmaaldrich.com Its interaction with the inner lipid bilayer of cell membranes is a complex process that is highly dependent on the detergent's concentration relative to its critical micelle concentration (CMC), which is approximately 19-25 mM. sigmaaldrich.comopenbiologyjournal.com
Research using model lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), provides detailed insights into the molecular-level interactions. Solid-state 2H-NMR spectroscopy studies have revealed that this compound primarily perturbs the interior of the lipid bilayer. nih.gov While it has minimal effect on the conformation of the lipid headgroup region, it significantly increases the fluctuations of the fatty acyl chain segments located deep within the membrane core. nih.gov This disordering of the hydrocarbon chains is a key mechanism by which it increases membrane permeability. The headgroup region of the lipid membrane appears to be the most stable structural element, remaining largely intact until the disordering of the acyl chains reaches a critical point leading to membrane disruption. nih.gov
The effect of this compound on membrane permeability is biphasic, a phenomenon observed in studies on erythrocyte membranes. At low, sub-solubilizing concentrations (e.g., 0.1-2.0 mM), it can stabilize the membrane, offering protection against hypotonic hemolysis. openbiologyjournal.com However, at concentrations approaching and exceeding its CMC, it acts as a permeabilizing and solubilizing agent. openbiologyjournal.comnih.gov Time-lapse atomic force microscopy (AFM) on supported lipid bilayers demonstrated that below the CMC, this compound did not solubilize the membrane but did induce disorganization of molecular packing within gel-phase domains. nih.gov Conversely, at concentrations above the CMC, the detergent prompted the immediate and complete desorption of the entire bilayer. nih.gov
In complex biological systems like bacteria, this compound can be used to selectively permeabilize specific membrane layers. For instance, it has been employed to solubilize the outer mycomembrane of Mycobacterium tuberculosis without completely disrupting the integrity of the entire cell. pnas.org This application highlights its utility in dissecting the functions of different cellular membrane systems. The loss of the ESX-5 secretion system in M. tuberculosis, which is known to contribute to outer membrane integrity, resulted in broadly increased susceptibility to a range of antibiotics, particularly larger compounds, suggesting a significant alteration in cell surface and membrane permeability. pnas.org
The following table summarizes key research findings on the interaction of this compound with cellular and model membranes.
| Model System | This compound Concentration | Technique | Observed Impact on Membrane Permeability and Structure |
| POPC Lipid Bilayer | Not specified (below disruption) | Solid-State 2H-NMR Spectroscopy | Increased fluctuations of fatty acyl chains in the inner bilayer; minimal influence on the lipid headgroup region. nih.gov |
| Human & Rat Erythrocytes | 0.1 - 2.0 mM | Hemolysis Assay | Membrane stabilization; protection against hypotonic hemolysis. openbiologyjournal.com |
| Human & Rat Erythrocytes | > 4.0 mM | Hemolysis Assay | Increased hemolysis and cell lysis. openbiologyjournal.com |
| Supported Lipid Bilayers (DPPC/DOPC) | Below CMC | Atomic Force Microscopy (AFM) | Disorganization of DPPC molecular packing; no solubilization of the bilayer. nih.gov |
| Supported Lipid Bilayers (DPPC/DOPC) | Above CMC | Atomic Force Microscopy (AFM) | Complete and immediate desorption (solubilization) of the entire bilayer. nih.gov |
| Mycobacterium tuberculosis | 1% | Proteomic Analysis | Solubilization of the outer mycomembrane without disrupting overall cell integrity. pnas.org |
Advanced Analytical Techniques and Methodological Applications in Octyl D Glucopyranoside Research
Chromatographic Separations Utilizing Octyl D-glucopyranoside
This compound is frequently employed in various chromatographic techniques to isolate and analyze proteins and other macromolecules. serva.de Its effectiveness stems from its ability to gently solubilize membrane-bound proteins without denaturation, maintaining their native structure and function. chemsynlab.comchemimpex.com
Size Exclusion Chromatography (SEC) is a technique used to separate molecules based on their size. In the context of this compound, SEC is utilized in two primary ways: determining the micellar size of the detergent itself and isolating proteins.
Research has employed high-performance size exclusion chromatography (HPSEC) to estimate the size of this compound micelles. nih.govresearchgate.net These studies are crucial as the micelle size impacts the solubilization of membrane proteins. However, it has been observed that the micellar size determined by chromatography can appear smaller than when measured by direct physical methods like dynamic light scattering. nih.gov For instance, one study reported a significant discrepancy between the two methods. nih.gov This underestimation in SEC is thought to be a result of potential adsorption of the micelles to the chromatography matrix or an alteration of the micelle structure during the separation process. nih.gov
SEC is also a valuable method for the purification of proteins that have been solubilized by this compound. serva.de The detergent's high critical micelle concentration (CMC) of 18-25 mM and small micelle size facilitate its removal from the final protein preparation by techniques like dialysis or gel filtration, which is a form of SEC. chemsynlab.comserva.de
| Parameter | Size Exclusion Chromatography | Direct Physical Methods (e.g., Dynamic Light Scattering) |
|---|---|---|
| Hydrodynamic Radius (Å) | 15 ± 1 | 23 ± 3 |
| Micellar Molecular Weight (Mr) | 8,000 ± 1,000 | 22,000 ± 3,000 |
| Aggregation Number | 27 | 75 ± 10 |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily used as a quality control method to assess the purity of the compound. Commercial preparations of the detergent can contain impurities, such as UV-absorbing compounds or ionic substances, which can interfere with sensitive biochemical assays. nih.govresearchgate.net HPLC analysis ensures that the detergent meets high purity standards, often specified as ≥98.0%, which is critical for reproducible experimental outcomes. thermofisher.com
Electrophoretic Methodologies
This compound is also utilized in electrophoretic techniques, particularly for the separation of proteins. serva.de Its non-ionic and non-denaturing characteristics are advantageous in preserving the integrity of protein complexes during electrophoresis. chemsynlab.com
Two-dimensional gel electrophoresis (2-DE) is a high-resolution technique for separating complex protein mixtures. n-Octyl β-D-glucopyranoside (OGP) has been successfully used in 2-DE, including the first dimension, isoelectric focusing (IEF). calpaclab.com Research has indicated that OGP can be superior to other non-ionic detergents, such as Triton X-100, for the IEF of certain protein types, like those from plants. calpaclab.com Furthermore, OGP is employed for the concentration of proteins that have been separated on 2D gels, preparing them for subsequent analysis by techniques like mass spectrometry. calpaclab.com
Spectroscopic and Scattering Techniques for Structural and Dynamic Studies
Spectroscopic methods are indispensable for elucidating the molecular structure and dynamics of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds, including glycosides like this compound. nih.gov Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are applied to establish the precise structure. nih.govresearchgate.net
For a glycoside, NMR spectroscopy provides critical information regarding:
Identification of the sugar residue: Confirming the presence of the D-glucopyranoside unit. nih.gov
Anomeric configuration: Determining whether the linkage at the anomeric carbon (C1 of the glucose) is α or β. For this compound, this is a β linkage.
Interglycosidic linkages: Identifying the attachment point of the octyl group to the glucose unit. nih.gov
Conformation of the pyranose ring: Analyzing the spatial arrangement of the atoms in the glucose ring.
Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the molecular structure and concentration of this compound, as well as its effects on the secondary structure of proteins. The FTIR spectrum of this compound exhibits characteristic bands that allow for its quantification in various solutions. For carbohydrate analysis, glycans typically show bands in the region of 1020-1130 cm⁻¹ due to the absorption by the sugar ring, and between 1140-1180 cm⁻¹ from the C-O-C bonds in polysaccharides mit.edu. Buffer-subtracted FTIR spectra of n-octyl-β-D-glucopyranoside standards show distinct peaks that can be used to create a standard curve for concentration determination conicet.gov.ar. This methodology is particularly useful in membrane protein research for assessing detergent-to-protein ratios during solubilization, purification, and crystallization processes conicet.gov.ar.
FTIR is also a well-established method for investigating protein secondary structure nih.gov. The Amide I band (associated with C=O stretching) and Amide II band (associated with N-H bending) in a protein's IR spectrum are particularly sensitive to its secondary structure nih.gov. The presence of detergents like this compound is crucial for solubilizing membrane proteins, and FTIR can monitor conformational changes, such as shifts in α-helix and β-sheet content, under these conditions researchgate.netresearchgate.net. This analytical approach requires only a small amount of sample and can be applied to proteins in various forms, including solutions and films, making it a versatile tool in structural biology nih.govresearchgate.net.
Light Scattering Measurements (Static and Dynamic)
Light scattering techniques, including both Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are fundamental in characterizing the aggregation behavior of this compound in aqueous solutions. These methods are ideal for determining properties such as the critical micelle concentration (CMC), micelle size (hydrodynamic radius), and aggregation number researchgate.netresearchgate.net.
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy (PCS), measures fluctuations in scattered light intensity to determine the diffusion coefficients of particles, which can then be used to calculate their hydrodynamic radii via the Stokes-Einstein equation nih.gov. DLS is routinely used to measure the diffusion of surfactant micelles and can be used to determine the CMC researchgate.nettaylorandfrancis.com. For this compound, DLS studies have reported varying micellar sizes. One study indicated a hydrodynamic radius of approximately 23 ± 3 Å, corresponding to a micellar molecular weight of 22,000 ± 3,000 Da and an aggregation number of 75 ± 10 researchgate.netnih.gov. In contrast, another report suggested a smaller hydrodynamic radius of 15 ± 1 Å, with a micellar weight of 8,000 ± 1,000 Da and an aggregation number of 27 researchgate.netnih.gov. This discrepancy highlights how different measurement conditions and techniques can influence results.
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the molecular weight of particles in solution researchgate.net. It is a powerful technique for studying micelle formation and growth researchgate.net. By measuring the scattered light intensity at various surfactant concentrations, a distinct change is observed at the CMC, allowing for its precise determination. SLS can also provide the aggregation number of the micelles, which for this compound has been reported to range from 27 to 100 researchgate.netnih.gov.
Table 1: Micellar Properties of this compound Determined by Light Scattering
| Property | Value Range | Technique(s) |
| Critical Micelle Concentration (CMC) | 20–26 mM | DLS, SLS |
| Aggregation Number | 27–100 | SLS, DLS |
| Micelle Molecular Weight (Da) | 8,000–29,000 | SLS, DLS |
| Hydrodynamic Radius (Å) | 15–23 | DLS |
Fluorescence Spectroscopy for Micropolarity and Micellization Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of this compound micelles. This method utilizes fluorescent probes, such as pyrene or laurdan, whose spectral characteristics are sensitive to the polarity of their microenvironment nih.gov. When micelles form, these hydrophobic probes partition from the aqueous phase into the nonpolar core of the micelle.
This transition into a hydrophobic environment causes characteristic changes in the probe's fluorescence spectrum. For instance, with pyrene, a red shift in the excitation spectrum and a blue shift in the emission spectrum are observed as it moves from water to the micellar core nih.gov. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is particularly sensitive to the polarity of the surrounding environment, providing a measure of the micellar micropolarity nih.gov. By plotting this ratio against the surfactant concentration, the critical micelle concentration (CMC) can be accurately determined as the point where a sharp change in the ratio occurs nih.gov.
Studies using the fluorescent probe laurdan have shown its sensitivity to the vesicle-to-micelle transition in mixed systems of phosphatidylcholine and this compound nih.gov. Time-resolved fluorescence experiments have revealed that during this transition, the lifetime of the relaxed excited state of laurdan decreases, likely due to quenching by water molecules penetrating the aggregate interface nih.gov. This demonstrates that fluorescence spectroscopy can provide detailed insights into not only the CMC but also the dynamics of amphiphile packing and the polarity of the micellar interface nih.govnih.gov. This information is crucial for understanding how these micelles interact with other molecules, such as membrane proteins.
Microscopy and Imaging Techniques
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the real-time visualization of biological processes under near-native conditions. It has been instrumental in elucidating the mechanism by which this compound solubilizes lipid membranes.
Time-lapse AFM studies have provided direct visual evidence of the interaction between this compound and supported lipid bilayers. These experiments have shown that the solubilization mechanism is highly dependent on the detergent's concentration relative to its critical micelle concentration (CMC).
Below the CMC : When model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC) or a mixture of dioleoylphosphatidylcholine (DOPC) and DPPC, are exposed to this compound at concentrations below the CMC, the bilayer is not solubilized. Instead, the detergent induces a disorganization of the lipid packing, causing gel-phase DPPC domains to dissolve into the fluid DOPC matrix.
Above the CMC : At concentrations higher than the CMC, this compound causes the immediate and complete desorption of the entire lipid bilayer from the support surface. Interestingly, following this initial solubilization, AFM imaging reveals a redeposition process where patches of lipid appear on the bare surface, which can fuse and progressively lead to the recovery of a continuous bilayer.
These direct observations provide unique insights into the dynamic processes of membrane solubilization and reconstitution mediated by this compound, which are crucial for its application in membrane protein purification and reconstitution protocols.
High-Resolution Transmission Electron Microscopy (HRTEM) is a critical tool for characterizing the size, shape, and crystal structure of nanoparticles at the atomic scale. In the field of materials science, this compound has been employed as a surfactant or capping agent to control the synthesis of inorganic nanocrystals. Capping agents play a crucial role by binding to the surface of forming nanocrystals, which helps to control their growth, prevent aggregation, and stabilize the final particles nih.gov.
In one study, this compound was used as an amphiphilic mediator along with a single-source precursor to synthesize nanocrystalline Barium Titanate (BaTiO3) researchgate.net. The morphology, size, and structure of the resulting BaTiO3 nanoparticles, which were on the order of 20 to 30 nm, were examined using transmission electron microscopy and HRTEM researchgate.net. These techniques, combined with selected-area electron diffraction (SAED), confirmed the crystalline nature and phase of the synthesized material researchgate.net.
The role of this compound in these syntheses is to act as a template or stabilizing agent, influencing the nucleation and growth phases of the nanocrystals nih.gov. Its amphiphilic nature allows it to interface between the inorganic precursors and the solvent, modulating the reaction environment. The use of HRTEM is essential to verify the success of such shape-controlled synthesis by providing direct visualization of the crystal lattice, surface facets, and any defects, thereby linking the synthetic strategy to the final nanostructure.
Calorimetry and Thermodynamic Measurements (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for studying the thermodynamics of molecular interactions, including the formation of micelles and the binding of surfactants to other molecules or structures like lipid bilayers. The technique measures the heat released or absorbed during a titration experiment, providing a comprehensive thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
In the context of this compound, ITC is widely used to determine the thermodynamics of micellization. This is typically done through a "demicellization" experiment, where a concentrated solution of micelles is titrated into a buffer, causing the micelles to break down into monomers. This process is the reverse of micelle formation, and the measured heat changes allow for the calculation of the critical micelle concentration (CMC) and the enthalpy of micellization.
ITC has also been employed to study the partitioning of this compound from the aqueous phase into lipid bilayers. These studies provide quantitative data on the thermodynamic forces driving the interaction. For example, research on the interaction with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers revealed that the transfer of the detergent into the membrane is an entropically driven process. Furthermore, ITC, when combined with techniques like photon correlation spectroscopy, can monitor the heat evolution during phase transformations, such as the transition from mixed micelles to vesicles in lipid-surfactant systems. These thermodynamic measurements are critical for understanding the mechanisms of membrane solubilization and protein reconstitution.
Rheological and Dielectric Behavior Studies of Solutions
The study of the rheological and dielectric properties of this compound solutions is crucial for understanding its behavior in various applications, from protein chemistry to industrial formulations. These studies provide insights into the microscopic interactions and macroscopic flow behavior of the surfactant solutions.
Research into the dielectric behavior of aqueous solutions of this compound has revealed important information about its micellar structures and interactions with other molecules. The dielectric permittivity, viscosity, and density of these solutions have been measured as a function of surfactant concentration and temperature. Such studies have also investigated the effect of additives, like the amino acid glycine, on the glucoside micelles. acs.orgacs.org It was found that while glycine has a noticeable influence on the thermodynamic stability of the surfactant aggregates, viscometric, volumetric, and dielectric data suggest that it is not directly involved in the micellar surface. acs.orgacs.org
The dielectric measurements of glucose and glycine in aqueous solutions show that the dielectric constant of water decreases linearly with increasing glucose concentration, while the addition of glycine leads to a linear increase in water permittivity. acs.org
Measurements of viscosity and density provide further understanding of the solution's structure. For instance, studies on mixed surfactant systems, such as n-octyl-β-D-glucopyranoside and rhamnolipid mixtures, have utilized these measurements to analyze adsorption at the water-air interface and the micellization behavior. researchgate.net
Interactive Data Table: Physicochemical Properties of this compound Solutions
| Property Measured | System Studied | Key Findings |
| Dielectric Permittivity | Aqueous this compound with and without glycine | Glycine affects thermodynamic stability of micelles but is not part of the micellar surface. acs.orgacs.org |
| Viscosity | Aqueous this compound with and without glycine | Contributes to the understanding that glycine is not involved in the micellar surface. acs.orgacs.org |
| Density | Aqueous this compound with and without glycine | Supports the conclusion that glycine does not incorporate into the micellar surface. acs.orgacs.org |
| Surface Tension | Aqueous solutions of this compound and rhamnolipid | Provides insights into adsorption at the water-air interface and micellization. researchgate.net |
Applications in Protein Crystallization
This compound is a widely utilized non-ionic detergent in the field of structural biology, particularly for the solubilization and crystallization of membrane proteins. mpbio.commedchemexpress.comscbt.combiosynth.comwikipedia.org Its efficacy stems from its ability to mimic the lipid bilayer environment, thereby stabilizing the native conformation of membrane proteins outside of their natural membrane context. This is a critical prerequisite for successful crystallization and subsequent structure determination by X-ray crystallography. nih.gov
The popularity of this compound in protein crystallization is attributed to several key properties. It has a high critical micelle concentration (CMC), typically around 20-25 mM, and forms small, uniform micelles. mdpi.com The high CMC facilitates the removal of the detergent from the protein-detergent complex by dialysis, which is often a necessary step in the crystallization process. The small and consistent micelle size is also advantageous for the formation of well-ordered crystals. mdpi.com
This compound has been successfully employed in the crystallization of a variety of membrane proteins, including bacteriorhodopsins, photosynthetic complexes, and aquaporins. mdpi.com For instance, it is frequently used in the solubilization and purification stages of membrane proteins prior to setting up crystallization trials. biocompare.com In some cases, the presence of this compound has been shown to positively influence the growth characteristics of soluble proteins and nucleic acids as well, leading to more reproducible and rapid crystal growth. nih.gov
However, it is also noted that the detergent used for crystallization can sometimes influence the protein's functional state. For example, in the case of the leucine transporter (LeuT), it was found that this compound, used in crystallization, had an inhibitory effect on substrate binding compared to another detergent, n-dodecyl-β-D-maltopyranoside, which was used for functional studies. pnas.org This highlights the importance of considering the detergent's potential impact on protein function during structural analysis.
The thio-analog of this compound, n-octyl-β-D-thioglucopyranoside, has also been explored in two-dimensional crystallization trials of membrane proteins. It has been shown to induce a significant increase in the size of reconstituted membrane structures, which is beneficial for structural analysis by electron crystallography. nih.govresearchgate.net
Interactive Data Table: Examples of Proteins Crystallized Using this compound
| Protein | Protein Type | Organism | Key Crystallization Conditions |
| Bacteriorhodopsin | Membrane Protein (Light-driven proton pump) | Halobacterium salinarum | Solubilized in this compound, crystallized by salt precipitation. mdpi.com |
| Photosynthetic Reaction Center | Membrane Protein Complex | Rhodopseudomonas viridis | Utilizes detergents like this compound for solubilization. mdpi.com |
| Aquaporins | Membrane Protein (Water channel) | Various | A popular detergent for the study of aquaporins. mdpi.com |
| FhuA | Outer Membrane Protein | Escherichia coli | Used in 2D crystallization trials with its thio-analog. nih.govresearchgate.net |
| Light-harvesting complex II | Membrane Protein Complex | Rubrivivax gelatinosus | Studied in 2D crystallization with n-octyl-β-D-thioglucopyranoside. nih.govresearchgate.net |
| Photosystem I | Membrane Protein Complex | Synechococcus sp. | Investigated in 2D crystallization with its thio-analog. nih.govresearchgate.net |
| Ammonium transporter (AmtB) | Membrane Protein | Escherichia coli | Buffer exchanged into this compound for native mass spectrometry. acs.org |
| Aquaporin Z (AqpZ) | Membrane Protein | Escherichia coli | Buffer exchanged into this compound for native mass spectrometry. acs.org |
Biodegradability Studies and Environmental Fate in Microbial Systems
As potential large-scale industrial compounds, the environmental fate of this compound and its derivatives is a critical area of study. Research indicates that these surfactants generally have a less negative impact on environmental microorganisms and exhibit better biodegradability compared to surfactants synthesized from petroleum products nih.gov.
Studies have examined the biodegradability of this compound and its derivatives by both pure bacterial strains and mixed microbial communities (biocenosis) found in environments like river water nih.gov. Research demonstrates that n-alkyl glycosides, including this compound, are readily biodegraded by the activated sludge from municipal sewage plants semanticscholar.org.
The chemical structure of these surfactants influences their degradation efficiency. For instance, the introduction of an amino acid substituent in derivatives of this compound can slightly decrease the biodegradation efficiency. This modification can prolong the degradation process from 5 to 10 days when compared to compounds without such a substituent nih.gov.
The effect of sugar-based surfactants on microbial cells is a key aspect of their environmental risk assessment. Research has focused on determining the effect of this compound and its derivatives on the cell surface properties of microorganisms isolated from activated sludge nih.gov. Studies show that even slight variations in the chemical structure of these derivatives can alter the cell surface properties of microorganisms in different ways nih.gov. Despite these interactions, surfactants based on this compound are considered to have a less detrimental impact on environmental microorganisms than their petroleum-based counterparts nih.gov.
Table 1: Biodegradation of this compound and its Derivatives
Compound Biodegradation Observation Source n-Alkyl Glycosides (general) Readily biodegraded by activated sludge from municipal sewage plants. [ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG900SYis7LCj5WgADcSihbmnTgNPOZqYaVJhftvrujfAUfPJT1soUE8PQ68GAk_iFQK7aDRl8AJ6dMoSx00p1w6MZf5Vl0t_Eg1NYs6T7P-7bVyDEgcB8bSTF7ewP452t4MnabgdZeYyJEftEF9bcfytTawidVvqnaukuSNpjBIEOPX1725mS9cJMMdDYHENnhb09S3gPOmO4fDp8vXblaQ0gBVPjfUqMJFhIRHDdWg7t_bUrBL8V3H6IJApMFFVpSHjAOC4SmkisXF9N1qVg%3D)] This compound Derivatives (with amino acid substituent) Slight decrease in biodegradation efficiency; process prolonged from 5 to 10 days compared to non-substituted compounds. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwxajBi-4UDjjQAtVZj2Br3ic8wktGaAhWS4rdWuoisww0QlIciU-6vpYymCm2HqnIIsBXYf48UzNnT0j3FcWBaHM-kbq2gEvoBUS59wq679ZrtIYaCM-dIaOE0T8ZTpZvAlAz)]
Role in Materials Science and Nanotechnology
This compound serves as a valuable tool in materials science, particularly in the synthesis and control of nanoscale materials. Its properties as a nonionic amphiphile allow it to act as a template, guiding the formation of inorganic nanostructures researchgate.net.
This compound has been successfully used as a templating agent in the synthesis of nanocrystalline Barium Titanate (BaTiO3) researchgate.net. In this process, the surfactant provides a restricted environment for the growth of crystallites, which allows for much better control over the grain growth and crystallization rate of the BaTiO3 researchgate.net. This method represents a facile route for synthesizing BaTiO3 via either hydrolytic or nonhydrolytic approaches, utilizing a single-source precursor like barium titanium methoxyethoxide in conjunction with the this compound template researchgate.net.
The use of this compound has a direct influence on the particle size and morphology of the final nanocrystal product. In the synthesis of BaTiO3, its presence as a template helps in controlling the evolution of the perovskite phase and grain size researchgate.net. Research has shown that this method can produce BaTiO3 nanoparticles with an average particle size on the order of 20 to 30 nanometers researchgate.net. This is a significant reduction compared to control samples prepared without the surfactant template researchgate.net. Other research has demonstrated the synthesis of BaTiO3 nanocrystals with diameters as small as 2-3 nm when using specific capping ligands researchgate.net.
Table 2: Influence of this compound on BaTiO3 Nanoparticle Synthesis
Parameter Observation Source Role of Surfactant Acts as a templating agent, providing a restricted environment for crystallite growth. [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEE07_glXn-ViK0o_wrogWrVjXGWSN5Tkp6tnxuh0pCanFVH_rEYabpE1dquzMJg5I3KwMDIvGnael56wMgFxp743t1-ri2WDzAMIkFQE6P9zVaI0CuT8dEGtNwAKFTYjsYGxFOuO6Zxdj1t_q-G85G00aPMGqcZE3oL4Cwn4HuD4BVrcVcpJAm2lrEWg2aJylDERw%3D)] Average Particle Size 20 to 30 nm. [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEE07_glXn-ViK0o_wrogWrVjXGWSN5Tkp6tnxuh0pCanFVH_rEYabpE1dquzMJg5I3KwMDIvGnael56wMgFxp743t1-ri2WDzAMIkFQE6P9zVaI0CuT8dEGtNwAKFTYjsYGxFOuO6Zxdj1t_q-G85G00aPMGqcZE3oL4Cwn4HuD4BVrcVcpJAm2lrEWg2aJylDERw%3D)] Effect on Crystallization Allows for better control over grain growth and crystallization rate. [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEE07_glXn-ViK0o_wrogWrVjXGWSN5Tkp6tnxuh0pCanFVH_rEYabpE1dquzMJg5I3KwMDIvGnael56wMgFxp743t1-ri2WDzAMIkFQE6P9zVaI0CuT8dEGtNwAKFTYjsYGxFOuO6Zxdj1t_q-G85G00aPMGqcZE3oL4Cwn4HuD4BVrcVcpJAm2lrEWg2aJylDERw%3D)]
Metal Chelation and Pollutant Removal Technologies Utilizing this compound Derivatives
Derivatives of this compound have been specifically designed to act as chelating agents for the removal of metal pollutants from aqueous solutions conicet.gov.arconicet.gov.ar. By introducing chemical functions like carboxylic acid or hydroxamic acid to the octyl glucoside structure, its ability to bind with metallic cations is significantly enhanced conicet.gov.arconicet.gov.ar. These modified surfactants have been used as flotation collectors to remove various metallic cations, including Fe(III), Cu(II), Cr(III), Cd(II), Zn(II), Ni(II), and As(III) conicet.gov.arconicet.gov.ar.
The process, known as ion flotation, involves complexation of the metal by the chelating surfactant, followed by bubbling air through the solution to create a foam rich in the metal-surfactant complex, which can then be removed conicet.gov.ar. The most promising results have been observed in the extraction of Fe(III) and Cu(II) conicet.gov.arconicet.gov.ar. For Fe(III), the formation of a bidentate Fe(III)-hydroxamate species, with a 2:1 surfactant-to-metal ratio, reaches its maximum concentration in the pH range of 5.5-6.5, which corresponds to the pH at which the best flotation results are achieved conicet.gov.arconicet.gov.ar. Importantly, the introduction of these chelating functionalities preserves the interfacial performance and foaming ability of the surfactants, which are crucial for efficient metal removal conicet.gov.arconicet.gov.ar.
Table 3: Metal Cations Removed Using this compound Derivatives
Metal Cation Removal Application Optimal pH Range for Fe(III) Source Fe(III) Ion Flotation 5.5 - 6.5 [ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrkXQVsLTeJ0Fr3q2Pn-poHCHjILdluykYEc6-Gif5yfpZLAyIujNxWvGG8sf0d9Z_mUoVkQsUUyyPKfA8xIQ9-muh7D1tXWJAg_IPujB2BZNUdJqQk7MfRe0Ai44ZfN9oY1Ook--g)][ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2fN7HZ3-F3gOdTo_WLvVSdro9n7vbpo64hPw11z9QS94TsL9Zl9HPcUGq2jRJD8KAtuVBhFpTK7ffqTKvqQ1ZjHISpNMIlIyjeksJAorUp8LkR18lH6bq6_Fzx7NY55M3-WrxfyZ-qufs74kf3c_i0d28J6lK6oqESEkqZ9jarsEG0DTU5gpSGfdITKUlYP4zMd8JXdYlse16bRoMo_y84K2Y5x9dtn7CMNCl5U8jp40yS2Kq9AglRkFshA%3D%3D)] Cu(II) Ion Flotation N/A [ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrkXQVsLTeJ0Fr3q2Pn-poHCHjILdluykYEc6-Gif5yfpZLAyIujNxWvGG8sf0d9Z_mUoVkQsUUyyPKfA8xIQ9-muh7D1tXWJAg_IPujB2BZNUdJqQk7MfRe0Ai44ZfN9oY1Ook--g)][ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2fN7HZ3-F3gOdTo_WLvVSdro9n7vbpo64hPw11z9QS94TsL9Zl9HPcUGq2jRJD8KAtuVBhFpTK7ffqTKvqQ1ZjHISpNMIlIyjeksJAorUp8LkR18lH6bq6_Fzx7NY55M3-WrxfyZ-qufs74kf3c_i0d28J6lK6oqESEkqZ9jarsEG0DTU5gpSGfdITKUlYP4zMd8JXdYlse16bRoMo_y84K2Y5x9dtn7CMNCl5U8jp40yS2Kq9AglRkFshA%3D%3D)] Cr(III) Ion Flotation N/A [ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrkXQVsLTeJ0Fr3q2Pn-poHCHjILdluykYEc6-Gif5yfpZLAyIujNxWvGG8sf0d9Z_mUoVkQsUUyyPKfA8xIQ9-muh7D1tXWJAg_IPujB2BZNUdJqQk7MfRe0Ai44ZfN9oY1Ook--g)][ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2fN7HZ3-F3gOdTo_WLvVSdro9n7vbpo64hPw11z9QS94TsL9Zl9HPcUGq2jRJD8KAtuVBhFpTK7ffqTKvqQ1ZjHISpNMIlIyjeksJAorUp8LkR18lH6bq6_Fzx7NY55M3-WrxfyZ-qufs74kf3c_i0d28J6lK6oqESEkqZ9jarsEG0DTU5gpSGfdITKUlYP4zMd8JXdYlse16bRoMo_y84K2Y5x9dtn7CMNCl5U8jp40yS2Kq9AglRkFshA%3D%3D)] Cd(II) Ion Flotation N/A [ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2fN7HZ3-F3gOdTo_WLvVSdro9n7vbpo64hPw11z9QS94TsL9Zl9HPcUGq2jRJD8KAtuVBhFpTK7ffqTKvqQ1ZjHISpNMIlIyjeksJAorUp8LkR18lH6bq6_Fzx7NY55M3-WrxfyZ-qufs74kf3c_i0d28J6lK6oqESEkqZ9jarsEG0DTU5gpSGfdITKUlYP4zMd8JXdYlse16bRoMo_y84K2Y5x9dtn7CMNCl5U8jp40yS2Kq9AglRkFshA%3D%3D)] Zn(II) Ion Flotation N/A [ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2fN7HZ3-F3gOdTo_WLvVSdro9n7vbpo64hPw11z9QS94TsL9Zl9HPcUGq2jRJD8KAtuVBhFpTK7ffqTKvqQ1ZjHISpNMIlIyjeksJAorUp8LkR18lH6bq6_Fzx7NY55M3-WrxfyZ-qufs74kf3c_i0d28J6lK6oqESEkqZ9jarsEG0DTU5gpSGfdITKUlYP4zMd8JXdYlse16bRoMo_y84K2Y5x9dtn7CMNCl5U8jp40yS2Kq9AglRkFshA%3D%3D)] Ni(II) Ion Flotation N/A [ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2fN7HZ3-F3gOdTo_WLvVSdro9n7vbpo64hPw11z9QS94TsL9Zl9HPcUGq2jRJD8KAtuVBhFpTK7ffqTKvqQ1ZjHISpNMIlIyjeksJAorUp8LkR18lH6bq6_Fzx7NY55M3-WrxfyZ-qufs74kf3c_i0d28J6lK6oqESEkqZ9jarsEG0DTU5gpSGfdITKUlYP4zMd8JXdYlse16bRoMo_y84K2Y5x9dtn7CMNCl5U8jp40yS2Kq9AglRkFshA%3D%3D)] As(III) Ion Flotation N/A [ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2fN7HZ3-F3gOdTo_WLvVSdro9n7vbpo64hPw11z9QS94TsL9Zl9HPcUGq2jRJD8KAtuVBhFpTK7ffqTKvqQ1ZjHISpNMIlIyjeksJAorUp8LkR18lH6bq6_Fzx7NY55M3-WrxfyZ-qufs74kf3c_i0d28J6lK6oqESEkqZ9jarsEG0DTU5gpSGfdITKUlYP4zMd8JXdYlse16bRoMo_y84K2Y5x9dtn7CMNCl5U8jp40yS2Kq9AglRkFshA%3D%3D)]
Structure Activity Relationship Studies and Molecular Design of Octyl D Glucopyranoside Derivatives
Influence of Anomeric Configuration on Surfactant Properties
The stereochemistry at the anomeric carbon (C1) of the glucose headgroup, which defines the α- and β-anomers, significantly influences the surfactant's properties. The anomeric effect describes the tendency for a heteroatomic substituent at the anomeric carbon, like the octyloxy group, to favor the axial (α-anomer) orientation over the sterically less-hindered equatorial (β-anomer) position wikipedia.org. This preference is due to a stabilizing stereoelectronic interaction between the lone pair of electrons on the ring's oxygen atom and the antibonding orbital of the C1-O bond wikipedia.org.
This structural difference between α- and β-anomers leads to distinct behaviors in solution. The β-anomer of an octyl glucoside is generally considered more hydrophilic nih.gov. Studies on related alkyl monoglycosides have shown that the substitution of n-alkyl α-D-glucopyranosides for n-alkyl β-D-glucopyranosides can lead to precipitation under certain conditions, indicating a significant difference in their solubility and phase behavior nih.gov. While both anomers are effective surfactants, these differences in hydrophilicity and solubility can affect their critical micelle concentration (CMC), aggregation behavior, and interaction with biological membranes. For instance, a noticeable anomeric effect has been observed in the surfactant properties of dodecylglucoside anomers nih.gov.
Impact of Alkyl Chain Length and Headgroup Modifications on Functional Performance
The balance between the hydrophilic headgroup and the hydrophobic alkyl tail is a critical determinant of a surfactant's performance. Both elements can be modified to alter properties such as CMC, surface tension, and micelle aggregation number.
Alkyl Chain Length: The length of the n-alkyl chain has a predictable and pronounced effect on the surfactant properties of alkyl glycosides. As the alkyl chain length increases, the molecule becomes more hydrophobic, which leads to a decrease in the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) wikipedia.org. For example, in a series of n-alkyl-O-melibiosides and n-alkyl-O-cellobiosides with alkyl tails of 8, 10, and 12 carbons, the CMC was found to decrease monotonously with increasing chain length wikipedia.org. Concurrently, the micelle aggregation number, which is the number of surfactant molecules in a single micelle, tends to increase with a longer alkyl chain lu.se. Small angle neutron scattering (SANS) studies have shown that increasing the alkyl chain length can promote the elongation of micelles from spherical to cylindrical or worm-like structures.
Headgroup Modifications: Altering the carbohydrate headgroup also significantly impacts surfactant functionality. Increasing the size of the polar headgroup, for instance by using a disaccharide like maltose (B56501) (in n-alkyl-β-D-maltopyranosides) instead of glucose, increases the hydrophilicity of the surfactant. This generally leads to a higher CMC compared to a glucoside with the same alkyl chain researchgate.net. The structure of the headgroup also influences how the surfactant molecules pack at interfaces and in micelles. For example, octyl d-galactosides have been found to reduce the surface tension of water more effectively than octyl glucosides nih.gov. Industrial synthesis of octyl glucoside often results in a mixture containing not only α and β anomers but also longer octyl-glucooligosaccharides with multiple glucose units in the headgroup, each possessing unique surfactant properties wikipedia.org.
| Parameter | Effect of Increasing Alkyl Chain Length | Effect of Increasing Headgroup Size |
| Hydrophobicity | Increases | Decreases |
| Critical Micelle Concentration (CMC) | Decreases | Increases |
| Micelle Aggregation Number | Increases | Varies, often decreases |
| Surface Tension Reduction | Generally improves (lower γCMC) | Varies depending on structure |
Effect of Thioether Linkage on Stability and Functionality
Replacing the oxygen atom of the glycosidic bond with a sulfur atom creates an n-octyl-β-D-thioglucopyranoside (OTG), a thioether analog with distinct advantages over its oxygen counterpart, n-octyl-β-D-glucopyranoside (OG) wikipedia.orglibretexts.orglibretexts.org. This single-atom substitution significantly enhances the molecule's chemical stability. The thioether linkage is resistant to degradation by β-glucosidase enzymes, which readily cleave the O-glycosidic bond of OG wikipedia.orgcaymanchem.com. This increased stability makes OTG a more robust detergent for biochemical applications, particularly during long purification procedures wikipedia.org.
The thio-analog also exhibits different physicochemical properties. OTG is more hydrophobic than OG, which is reflected in its lower CMC of approximately 9 mM, compared to the 20-25 mM range for OG wikipedia.orgnih.govnovoprolabs.comthermofisher.com. Despite its lower CMC, OTG's solubilizing power for membrane proteins is equivalent to that of OG nih.govscispace.com. A key functional advantage of OTG is its broader effective concentration range for reconstituting membrane proteins into liposomes (45-70 mM), which is considerably wider than that for OG (43-46 mM), leading to more reproducible results nih.gov.
| Property | n-Octyl-β-D-glucopyranoside (OG) | n-Octyl-β-D-thioglucopyranoside (OTG) |
| Linkage Type | Ether (O-glycoside) | Thioether (S-glycoside) |
| Critical Micelle Concentration (CMC) | ~20-25 mM researchgate.netresearchgate.net | ~9 mM wikipedia.orgnih.govnovoprolabs.com |
| Stability to β-glucosidase | Susceptible to cleavage | Resistant to cleavage wikipedia.orgcaymanchem.com |
| Hydrophobicity | Less hydrophobic | More hydrophobic nih.gov |
| Reconstitution Range | Narrow (43-46 mM) nih.gov | Wide (45-70 mM) nih.gov |
Role of Functional Groups on Biological and Interfacial Properties
Introducing functional groups such as carboxylic acids, hydroxamic acids, or acyl chains onto the octyl D-glucopyranoside scaffold creates derivatives with novel interfacial and biological properties. These modifications can impart pH-responsiveness, enhance metal-chelating abilities, or modulate antimicrobial activity nih.govnih.gov.
The presence of different functional groups alters the physicochemical properties of the surfactant nih.gov. For instance, the introduction of an ester group can decrease the HOMO-LUMO energy gap of the glucoside, indicating altered chemical reactivity, and can increase the binding affinity towards certain proteins novoprolabs.comscispace.com. Sugar esters combine hydrophilic hydroxyl groups from the sugar moiety with a hydrophobic aglycon alkyl chain, resulting in compounds with good stability and biodegradability scispace.com.
A significant advantage of introducing ionizable functional groups, such as carboxylic acids, is the ability to control the surfactant's properties by changing the pH of the solution lu.senih.gov. The conversion of octyl β-D-glucopyranoside to its corresponding uronic acid derivative (OG-COOH) by oxidizing the primary alcohol group at the C6 position results in an anionic surfactant whose behavior is pH-dependent lu.senih.gov.
The foaming ability of OG-COOH, for example, is markedly influenced by pH. Abundant foaming is observed only at low pH values, while no foam is formed at a pH above 5.0 nih.gov. This behavior is directly related to the protonation state of the carboxyl group. The measured pKa of OG-COOH is 3.32. At a pH below the pKa, the carboxyl group is protonated and neutral, favoring foam formation. Above the pKa, the headgroup becomes negatively charged, leading to electrostatic repulsion between surfactant molecules at the air-water interface. This repulsion increases the area per headgroup, resulting in less cohesive forces at the surface and inhibiting foam formation nih.gov. This pH-responsiveness makes such derivatives attractive as low-foaming surfactants for cleaning and emulsification applications across a wide pH range nih.gov.
Derivatives of this compound have shown potential as antimicrobial agents, with their activity being closely linked to their molecular structure caymanchem.com. The parent compound, octyl-β-D-glucopyranoside, has been tested for antibacterial activity against various pathogens and found to have specific Minimum Inhibitory Concentration (MIC) values caymanchem.com.
Modifications to the core structure can significantly enhance this activity. Studies on related acylated sugar derivatives have demonstrated that the addition of acyl chains can confer moderate to good antibacterial and antifungal properties wikipedia.orgcube-biotech.com. The length of the alkyl chain and the nature of the acyl group are critical. For example, certain acylated methyl α-D-glucopyranoside derivatives have shown potent activity against bacteria like Bacillus subtilis and Staphylococcus aureus wikipedia.org. These derivatives can increase the hydrophobicity of the microbial cell surface and alter the permeability of the cell membrane nih.gov. The introduction of ester groups into octyl glucoside has been shown to produce compounds with potency against the fungus Aspergillus flavus scispace.com. These findings indicate that a clear structure-activity relationship exists, where functionalization can be used to tune the antimicrobial and antifungal spectrum and efficacy of glucopyranoside-based surfactants wikipedia.org.
Comparative Studies with Other Non-ionic Detergents and Surfactants
This compound (OG) is a non-ionic detergent frequently chosen for biochemical applications, particularly the solubilization of integral membrane proteins, due to a unique combination of properties that often make it superior to other common non-ionic surfactants nih.govresearchgate.netresearchgate.net.
Compared to polyoxyethylene-based detergents like Triton X-100 and Thesit, OG has a distinct advantage in its well-defined chemical structure, whereas Triton X-100 is a heterogeneous mixture researchgate.netnih.gov. A key feature of OG is its high critical micelle concentration (CMC) of around 20-25 mM researchgate.netresearchgate.net. This is significantly higher than that of detergents like n-dodecyl β-D-maltoside (DDM) (~0.17 mM) or Triton X-100 (~0.24 mM) nih.gov. The high CMC of OG, along with its formation of small, uniform micelles (aggregation number ~27-100), facilitates its easy removal from protein solutions by dialysis, a significant advantage over low-CMC detergents whose large micelles cannot pass through dialysis membranes researchgate.netthermofisher.comnih.gov.
While detergents like DDM and the zwitterionic surfactant CHAPS can be effective at solubilizing certain receptors, OG's performance is highly protein-dependent nih.gov. In some cases, OG is less effective at solubilizing active membrane proteins compared to DDM or CHAPS nih.gov. However, its non-denaturing nature is a major benefit, as it can break lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions essential for maintaining a protein's native state and biological activity novoprolabs.comsigmaaldrich.com.
| Detergent | Chemical Type | CMC (approx.) | Aggregation Number (approx.) | Key Feature |
| This compound (OG) | Non-ionic (glycosidic) | 20-25 mM researchgate.netresearchgate.net | 27-100 nih.gov | High CMC, easily dialyzable researchgate.net |
| n-Octyl-β-D-thioglucopyranoside (OTG) | Non-ionic (thioglycosidic) | 9 mM wikipedia.orgnih.govnovoprolabs.com | - | More stable than OG wikipedia.orgnih.gov |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (glycosidic) | 0.17 mM nih.gov | ~140 | Low CMC, gentle solubilization |
| Triton X-100 | Non-ionic (polyoxyethylene) | 0.24 mM nih.gov | ~140 | Heterogeneous, strong UV absorbance |
| CHAPS | Zwitterionic | 8-10 mM | 10 thermofisher.com | Zwitterionic, less denaturing than linear ionic detergents |
| Thesit | Non-ionic (polyoxyethylene) | 0.06 mM nih.gov | - | Low CMC |
Computational and Theoretical Investigations of Octyl D Glucopyranoside
Molecular Dynamics (MD) Simulations of Micelle Structure and Behavior
Molecular dynamics (MD) simulations have been instrumental in characterizing the structure and behavior of Octyl D-glucopyranoside micelles in aqueous solutions. All-atom MD simulations reveal that these micelles are not perfectly spherical, even near the critical micelle concentration (CMC) nih.govresearchgate.net.
The orientation of the this compound molecules within the micelle is also a key finding from MD studies. The hydroxyl oxygen atoms of the glucose headgroup are pointed outwards at the hydrophilic/hydrophobic interface. This orientation allows them to form hydrogen bonds with the surrounding water molecules, leading to effective hydration of the micelle surface nih.govresearchgate.net. Radial distribution functions calculated from simulations show sharp peaks for these hydroxyl oxygen atoms, confirming their exposure to the solvent nih.govresearchgate.net.
| Simulation Parameter | Finding | Reference |
|---|---|---|
| Micelle Shape | Non-spherical, prolate ellipsoid | nih.govresearchgate.net |
| Stability | Aggregates of 10 or more monomers are stable | researchgate.netresearchgate.net |
| Surface Characteristics | Rough and partially elongated | nih.govresearchgate.net |
| Headgroup Orientation | Hydroxyl groups point outwards, forming hydrogen bonds with water | nih.govresearchgate.net |
In Silico Prediction of Activity Spectra for this compound Esters (PASS Predication)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the biological activity of a compound based on its chemical structure. Studies on various synthesized esters of this compound have utilized PASS to explore their potential pharmacological properties semanticscholar.orgresearchgate.netresearchgate.netgrowingscience.com.
These predictions suggest that acylated derivatives of this compound are promising candidates for antimicrobial agents. The PASS results consistently indicate potential for both antibacterial and, notably, strong antifungal activities semanticscholar.orgresearchgate.netgrowingscience.comunimas.my. For instance, certain carbohydrate fatty acid esters derived from this compound have been identified as potential alternatives for combating multidrug-resistant (MDR) pathogens, particularly fungal infections semanticscholar.orgunimas.my.
The predicted activity is expressed as a "Pa" value (probability to be active). For example, PASS predictions for certain esters showed Pa values for antibacterial activity in the range of 0.50 to 0.56 and for antifungal activity between 0.54 and 0.74 semanticscholar.org. The addition of different fatty acyl groups, such as pentanoyl or hexanoyl groups, to the glucopyranoside structure was found to influence the predicted biological activity spectrum semanticscholar.orggrowingscience.com. For example, introducing fatty acyl groups was predicted to increase the anti-carcinogenic properties of the parent compound semanticscholar.org.
| Compound Derivative | Predicted Biological Activity | Probability to be Active (Pa) | Reference |
|---|---|---|---|
| This compound Esters | Antibacterial | 0.50 - 0.56 | semanticscholar.org |
| This compound Esters | Antifungal | 0.54 - 0.74 | semanticscholar.org |
| Pentanoyl Ester of this compound | Anti-carcinogenic | Data suggests increase over parent compound | semanticscholar.org |
| 6-O-hexanoyl-glucoside Esters | Antimicrobial (especially against fungi) | Not specified | researchgate.netgrowingscience.com |
Molecular Docking Studies with Target Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to investigate the interaction of this compound and its esters with various protein targets doaj.orgunimas.myunimas.my.
Docking studies have been conducted on several target proteins, including the SARS-CoV-2 main protease (PDB ID: 6LU7), urate oxidase from Aspergillus flavus (PDB ID: 1R51), and glucoamylase from Aspergillus niger (PDB ID: 1KUL) doaj.orgunimas.myunimas.my. The results generally indicate a moderate binding affinity for these esters with the target proteins doaj.orgunimas.my.
Interestingly, the incorporation of ester groups onto the this compound scaffold modulates the binding affinity. For the SARS-CoV-2 main protease and urate oxidase, the addition of ester groups tended to increase the binding affinity compared to the parent non-esterified compound doaj.orgunimas.my. Conversely, for glucoamylase, the binding affinity was found to decrease with the addition of ester groups doaj.orgunimas.my. For example, one acetate (B1210297) derivative showed a better binding affinity (-5.8 kcal/mol) with the SARS-CoV-2 main protease than the parent this compound (-5.5 kcal/mol) unimas.my. These studies highlight how structural modifications can be used to tune the interaction with specific biological targets.
| Ligand | Target Protein (PDB ID) | Binding Affinity (Docking Score, kcal/mol) | Reference |
|---|---|---|---|
| Octyl β-D-glucopyranoside | SARS-CoV-2 Main Protease (6LU7) | -5.5 | unimas.my |
| Octyl β-D-glucopyranoside Acetate Ester | SARS-CoV-2 Main Protease (6LU7) | -5.8 | unimas.my |
| This compound Esters | Urate Oxidase (1R51) | Showed higher potency than against SARS-CoV-2 protease | unimas.my |
| This compound Esters | Glucoamylase (1KUL) | Binding affinity decreased compared to parent compound | doaj.orgunimas.my |
Theoretical Models for Thermodynamic and Interfacial Properties
Theoretical models and thermodynamic studies provide quantitative data on the interactions of this compound with its environment, particularly with lipid membranes. The partitioning of the detergent from an aqueous phase into a lipid bilayer is a key aspect of its function, and this process has been characterized thermodynamically nih.gov.
Using isothermal titration calorimetry (ITC), the transfer of this compound into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers has been defined by a surface partition equilibrium. The binding is characterized by a near-zero enthalpy change and a large heat capacity, which is typical for hydrophobic binding processes nih.gov.
Studies using a surface force apparatus have also investigated the interfacial properties of this compound. It was found that the adsorption of pure n-octyl β-d-glucopyranoside onto hydrophobic surfaces did not generate a long-range electrostatic double-layer force, and an attractive force was observed between the monolayer-coated surfaces at close contact researchgate.net. This is in contrast to technical mixtures of octyl glucosides, which did generate long-range repulsive forces, highlighting the importance of purity in interfacial behavior researchgate.net.
| Thermodynamic/Interfacial Parameter | Value | Condition/System | Reference |
|---|---|---|---|
| Partition Coefficient (K) | 120 ± 10 M⁻¹ | Transfer from aqueous phase to POPC bilayers | nih.gov |
| Molar Binding Enthalpy (ΔH°D) | 1.3 ± 0.15 kcal/mol | Transfer from aqueous phase to POPC bilayers | nih.gov |
| Free Energy of Binding (ΔG°D) | -5.2 kcal/mol | Transfer from aqueous phase to POPC bilayers | nih.gov |
| Molar Heat Capacity (ΔCP) | -75 cal K⁻¹ mol⁻¹ | Transfer from aqueous phase to POPC bilayers | nih.gov |
| Inter-surface Forces | Attractive force at close contact | Between two hydrophobic surfaces coated with pure this compound | researchgate.net |
Future Directions and Emerging Research Avenues for Octyl D Glucopyranoside
Exploration of New Synthetic Pathways for Tailored Derivatives
The synthesis of Octyl D-glucopyranoside and its derivatives is evolving beyond traditional chemical methods towards more sustainable and precise enzymatic and chemo-enzymatic strategies. These approaches allow for the creation of tailored derivatives with specific properties for diverse applications.
Enzymatic Synthesis:
Enzymatic synthesis offers a green alternative to chemical methods, which often require toxic solvents and catalysts. core.ac.uk Glycoside hydrolases, such as β-glucosidases, are being employed to catalyze the condensation of D-glucose with fatty alcohols, including octanol (B41247), to produce alkyl glycosides. core.ac.uk This method is highly selective and can be performed in eco-friendly solvent systems like deep eutectic solvents. core.ac.uk Researchers are exploring various enzymes, such as α-amylase and dextransucrase, to achieve different linkages and head group extensions. lu.seresearchgate.net For instance, cyclodextrin (B1172386) glucanotransferase (CGTase) has been used to extend the sugar portion of alkyl glycosides, creating oligomeric head groups that can alter the surfactant's properties. lu.se
Chemical Modification:
Chemical modification of the parent this compound molecule allows for the introduction of new functional groups, leading to derivatives with enhanced capabilities. Direct acylation, for example, can furnish novel carbohydrate fatty acid esters. semanticscholar.orgunimas.my One study demonstrated the dimolar pentanoylation of octyl β-D-glucopyranoside to yield a 3,6-di-O-pentanoate, which was then converted into 2,4-di-O-acyl esters. semanticscholar.org These modifications can influence the molecule's amphiphilicity, self-assembly behavior, and biological activity. semanticscholar.org
| Pathway | Description | Advantages | Challenges | Key Enzymes/Reagents |
|---|---|---|---|---|
| Traditional Chemical Synthesis (Fischer Glycosylation) | Reaction of glucose with an excess of alcohol in the presence of an acid catalyst. | Established and scalable process. | Harsh reaction conditions, use of toxic catalysts, and formation of complex product mixtures. core.ac.uk | Strong acids (e.g., sulfuric acid), fatty alcohols. |
| Enzymatic Synthesis (Transglycosylation) | Enzyme-catalyzed transfer of a glycosyl group from a donor to an alcohol acceptor. lu.se | High stereospecificity, mild reaction conditions, and environmentally friendly. core.ac.uklu.se | Enzyme stability and cost, lower yields compared to chemical methods. | Glycoside hydrolases (e.g., β-glucosidases, α-amylase), dextransucrase, CGTase. core.ac.uklu.seresearchgate.net |
| Chemo-enzymatic Synthesis | A combination of chemical and enzymatic steps to achieve desired modifications. | Combines the efficiency of chemical synthesis with the selectivity of enzymatic reactions. | Requires careful optimization of reaction conditions for compatibility between steps. | Acyl halides, pyridine (B92270), various enzymes. semanticscholar.org |
Advanced Studies on Membrane Protein-Detergent Complexes
This compound is instrumental in the study of membrane proteins, facilitating their extraction from the lipid bilayer and stabilization in solution. nih.govpeakproteins.com Future research is focused on gaining a more detailed understanding of the interactions within membrane protein-detergent complexes (PDCs) using advanced analytical techniques.
Cryo-Electron Microscopy (Cryo-EM):
Cryo-EM has become a pivotal technique for determining the high-resolution structures of membrane proteins. mdpi.comnih.gov this compound is frequently used in the purification process for these studies. mdpi.comnih.gov Future work will involve systematically comparing the effects of different detergents, including novel derivatives of this compound, on the structure and function of a wider range of membrane proteins. nih.gov This will aid in the rational design of detergents that are optimal for specific protein targets. nih.gov
Neutron Scattering:
Development of Novel Glucoside Detergents:
Development of Novel Biomaterials and Nanocarriers
The biocompatibility and self-assembling properties of this compound make it an attractive building block for the development of novel biomaterials and nanocarriers for drug delivery and other biomedical applications.
Hydrogels and Organogels:
The ability of alkyl glycosides to form gels in water (hydrogels) or organic solvents (organogels) is an area of growing interest. These materials can be designed to be responsive to various stimuli, such as temperature or pH, making them suitable for controlled release applications. Research is focused on understanding the self-assembly mechanisms that lead to gel formation and on tailoring the molecular structure of the glycoside to control the physical properties of the resulting gel.
Nanocarriers for Drug Delivery:
This compound can self-assemble into various nanostructures, such as micelles and vesicles (liposomes), which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. researchgate.net Future research will focus on creating more sophisticated nanocarriers by incorporating targeting ligands onto the surface of the micelles or vesicles to enable site-specific drug delivery. Furthermore, the use of tailored this compound derivatives could lead to nanocarriers with enhanced stability and drug-loading capacity.
Further Investigation into Environmental Interactions and Biodegradation Mechanisms
As the use of alkyl polyglucosides, including this compound, increases, it is crucial to have a thorough understanding of their environmental fate and potential ecological impact.
Biodegradation Pathways:
Alkyl polyglucosides are known to be readily biodegradable. researchgate.net The primary biodegradation pathway involves the enzymatic cleavage of the glycosidic bond, releasing the fatty alcohol and glucose, which are then further metabolized. researchgate.net Another proposed mechanism is the oxidation of the terminal methyl group of the alkyl chain, followed by central scission of the molecule. researchgate.netresearchgate.net Future research will utilize advanced analytical techniques, such as liquid chromatography-mass spectrometry, to identify and quantify the intermediate metabolites of biodegradation, providing a more complete picture of the degradation process. researchgate.net
Factors Influencing Biodegradation:
The rate and extent of biodegradation can be influenced by several factors, including the length of the alkyl chain and the degree of polymerization of the sugar head group. researchgate.netresearchgate.net Studies have shown that alkyl polyglucosides with longer alkyl chains may biodegrade faster, while a longer sugar chain can slow down the process. researchgate.net The environmental conditions, such as the presence of acclimated microbial populations, also play a significant role. researchgate.net Further research is needed to understand how these factors interact and to develop predictive models for the environmental persistence of different alkyl polyglucosides.
| Factor | Effect on Biodegradation | Rationale |
|---|---|---|
| Alkyl Chain Length | Longer chains (up to a certain point) can lead to faster degradation. researchgate.net | Increased hydrophobicity may enhance association with microbial cells. researchgate.net |
| Degree of Polymerization | Longer sugar chains can slow down degradation. researchgate.net | Steric hindrance may limit access of enzymes to the glycosidic bond. |
| Initial Concentration | High concentrations can be inhibitory to microorganisms. science.gov | Toxicity at high concentrations can reduce microbial activity. researchgate.net |
| Microbial Acclimatization | Prior exposure of microbial communities to the surfactant can enhance degradation rates. researchgate.net | Induction of specific enzymes required for the breakdown of the molecule. |
Integration of Experimental and Computational Approaches for Predictive Modeling
The combination of experimental data with computational modeling provides a powerful approach to understanding and predicting the behavior of this compound at the molecular level.
Molecular Dynamics (MD) Simulations:
MD simulations are increasingly being used to study the structure and dynamics of this compound micelles and their interactions with membrane proteins. nih.govsemanticscholar.orgresearchgate.netresearchgate.net These simulations can provide detailed insights into the shape and size of micelles, the conformation of the detergent molecules within the micelle, and the nature of the protein-detergent interface. nih.govpnas.orgresearchgate.netresearchgate.netnih.gov All-atom simulations have been used to characterize the non-spherical, prolate ellipsoid shape of this compound micelles in aqueous solution. nih.gov Future work will involve the use of more advanced force fields and longer simulation times to more accurately model the behavior of these systems and to study more complex phenomena, such as the process of membrane protein solubilization. researchgate.netunitn.it
Predictive Modeling of Surfactant Properties:
Computational methods can also be used to predict the properties of novel this compound derivatives before they are synthesized. By modeling how changes in molecular structure affect properties such as the critical micelle concentration (CMC), aggregation number, and solubilizing power, researchers can more efficiently design new detergents with desired characteristics. In silico methods, such as Prediction of Activity Spectra for Substances (PASS) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, can be used to predict the biological activity and safety profiles of new derivatives. semanticscholar.orgunimas.my
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of octyl β-D-glucopyranoside (OG) relevant to its use in membrane protein solubilization?
- OG is a nonionic alkyl glycoside surfactant with a critical micelle concentration (CMC) of ~20–25 mM and a micelle molecular weight of ~8,000 Da. Its low CMC and small, uniform micelles make it effective for solubilizing membrane proteins while minimizing interference with downstream assays like gel filtration or enzyme kinetics. The β-anomeric configuration ensures stability in aqueous solutions, and its hydrophilic-lipophilic balance (HLB) supports mild interaction with lipid bilayers .
- Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| CMC | 20–25 mM | |
| Micelle Molecular Weight | ~8,000 Da | |
| Solubility | Water, ethanol, methanol |
Q. How is octyl β-D-glucopyranoside synthesized, and what purity standards are critical for biochemical applications?
- OG is typically synthesized via Koenigs-Knorr glycosylation, where β-configuration is achieved using silver oxide or other promoters. A simplified method involves direct acylation of glucose with octanol under acidic catalysis, followed by Dowex ion-exchange chromatography for purification. For biochemical use, ≥98% purity (by GC or HPLC) is essential to avoid contaminants affecting protein stability or enzymatic assays .
Q. What safety precautions are necessary when handling octyl β-D-glucopyranoside in laboratory settings?
- OG is classified as a skin and eye irritant (GHS07). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes. Store at -20°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can molecular docking studies evaluate the interaction of acylated OG derivatives with viral proteases?
- Acylated derivatives (e.g., 3,6-di-O-pentanoyl-OG) are docked into protease active sites (e.g., COVID-19 Mpro) using software like AutoDock Vina. Key steps:
Preparation: Optimize ligand geometry (e.g., Gaussian09) and assign partial charges.
Grid Setup: Define binding pockets using crystallographic data.
Scoring: Analyze binding energies and hydrogen-bonding patterns.
- Studies show OG derivatives exhibit competitive inhibition by blocking substrate-access channels, with binding energies ≤-7.5 kcal/mol .
Q. What methodological challenges arise when comparing the surfactant efficacy of OG to its carboxylated derivatives (e.g., OG-COOH)?
- OG-COOH, synthesized via Trametes versicolor laccase/TEMPO oxidation, shows pH-dependent foaming (active at pH <5.0). Challenges include:
- Optimizing Oxidation: Substrate concentration >60 mM reduces conversion efficiency to 85%.
- Characterization: Use dynamic light scattering (DLS) to monitor micelle size shifts (OG: ~3 nm; OG-COOH: ~5 nm at pH 3.0).
- Applications: OG-COOH’s low-foaming properties suit continuous-flow bioreactors, but its anionic nature requires ionic strength adjustments in buffer systems .
Q. How do structural modifications (e.g., acyl chain length, anomeric configuration) alter OG’s inhibitory effects on carbohydrate-hydrolyzing enzymes?
- α- vs. β-Anomers: β-OG inhibits α-amylase (IC50: 0.5 mM) by binding to the catalytic triad, while α-OG shows 10-fold lower affinity due to steric clashes.
- Acyl Chain Effects: Hexanoyl-substituted OG derivatives enhance lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., trehalose 6-phosphate phosphatases) but reducing aqueous solubility .
- Table 2: Enzyme Inhibition Profiles
| Derivative | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| β-OG | α-Amylase | 0.5 mM | |
| 3,6-di-O-pentanoyl-OG | Trehalose 6-Phosphatase | 1.2 mM |
Q. What experimental strategies resolve contradictions in reported CMC values for OG across studies?
- Discrepancies arise from methods:
- Surface Tension: CMC = 23 mM (drop-shape analysis).
- Fluorescence: CMC = 25 mM (pyrene probe).
Methodological Guidelines
- Synthesis Optimization: For scaled-up production, replace pyridine with dimethylformamide (DMF) to reduce toxicity. Monitor acylation via TLC (n-hexane/ethyl acetate, 1:2) .
- Analytical Characterization: Use -NMR (DMSO-d6) to confirm β-configuration (J = 7–8 Hz) and MALDI-TOF for molecular weight validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
